1,3-Dioxan-2-ol
Description
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Structure
3D Structure
Properties
CAS No. |
67842-74-4 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
1,3-dioxan-2-ol |
InChI |
InChI=1S/C4H8O3/c5-4-6-2-1-3-7-4/h4-5H,1-3H2 |
InChI Key |
DOGFDJRMLSJJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)O |
Origin of Product |
United States |
Foundational & Exploratory
Structural Dynamics and Chemical Properties of 1,3-Dioxan-2-ol: A Comprehensive Guide
Executive Summary
1,3-Dioxan-2-ol (also known as 2-hydroxy-1,3-dioxane) is a cyclic hemiorthoester characterized by a six-membered dioxane ring with a hydroxyl group at the C2 position. While often highly transient in nature, this compound is of significant interest to researchers for two primary reasons: it exhibits a rare stereochemical anomaly regarding the anomeric effect, and it serves as a critical aliphatic intermediate in the advanced oxidation of organophosphate pesticides. This whitepaper provides an in-depth technical analysis of its structural properties, environmental degradation pathways, and the self-validating experimental protocols required to study it.
Molecular Architecture & Stereoelectronic Dynamics
The Anomeric Effect Anomaly
In standard six-membered heterocyclic rings (like tetrahydropyrans or carbohydrates), electronegative substituents at the anomeric carbon typically prefer the axial position to minimize dipole repulsion and maximize hyperconjugation—a phenomenon known as the endo-anomeric effect.
However, 1,3-dioxan-2-ol is a classic exception to this rule. demonstrate that 2-hydroxy-1,3-dioxane prefers an equatorial conformation in the gas phase and in non-polar solvents[1].
The Causality: The preference for the equatorial hydroxyl group is driven by the dominance of the exo-anomeric effect over the endo-anomeric effect[2]. When the OH group is equatorial, the lone pair on the exocyclic oxygen (
Conformational Energy Comparison
| Compound | Preferred Conformation | Dominant Stereoelectronic Effect | |
| 1,3-Dioxan-2-ol | Equatorial | Exo-anomeric ( | ~ -1.0 to -1.5 |
| 2-Methoxy-1,3-dioxane | Axial | Endo-anomeric ( | ~ +0.8 to +1.2 |
| 2-Amino-1,3-dioxane | Axial | Endo-anomeric ( | ~ +1.5 |
Table 1: Thermodynamic preferences of C2-substituted 1,3-dioxanes.
Conformational equilibrium of 1,3-dioxan-2-ol highlighting the equatorial preference.
Environmental Chemistry: 1,3-Dioxan-2-ol as a Degradation Intermediate
Beyond theoretical stereochemistry, 1,3-dioxan-2-ol is actively monitored in environmental remediation. It has been identified as a key intermediate in the, a widely used and highly toxic organophosphate insecticide[5].
During Advanced Oxidation Processes (AOPs) such as the electro-Fenton process, hydroxyl radicals (•OH) systematically attack the diazinon molecule. The pyrimidine ring undergoes successive oxidation and cleavage, eventually yielding aliphatic cyclic intermediates, specifically 1,3-dioxan-2-ol and 1λ³,3λ³-dioxine[6]. Under optimal conditions, these cyclic intermediates are further oxidized until complete mineralization into CO₂ and H₂O is achieved[5].
Optimized Parameters for Electro-Fenton Degradation
| Parameter | Optimal Value | Causality / Mechanistic Effect |
| Anode Material | Graphite | Maximizes •OH radical generation and provides high surface area for pollutant adsorption[5]. |
| Initial pH | 3.0 | Maintains iron in the |
| Current Density | 8 mA/cm² | Balances the production rate of reactive oxygen species against the parasitic oxygen evolution reaction[5]. |
| Electrolysis Time | 90 minutes | Ensures complete ring cleavage of pyrimidine intermediates into 1,3-dioxan-2-ol and subsequent mineralization[6]. |
Table 2: Variables influencing the generation and degradation of 1,3-dioxan-2-ol in AOPs.
Electro-Fenton degradation pathway of Diazinon yielding 1,3-dioxan-2-ol.
Self-Validating Experimental Protocols
To study the structural dynamics and environmental presence of 1,3-dioxan-2-ol, researchers must employ rigorous, self-validating methodologies. Below are the field-proven protocols for structural analysis and trace detection.
Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Analysis
Objective: To quantify the axial/equatorial equilibrium of 1,3-dioxan-2-ol.
-
Sample Preparation : Dissolve the synthesized 1,3-dioxan-2-ol in anhydrous dichloromethane-d2 (
).-
Causality: Anhydrous conditions are critical to prevent rapid intermolecular proton exchange at the hydroxyl group, which would otherwise average out the NMR signals and obscure conformational data[1].
-
-
VT-NMR Acquisition : Lower the NMR probe temperature to -80°C.
-
Causality: At room temperature, the chair-to-chair inversion of the dioxane ring is too fast for the NMR timescale. Cooling the sample drops the kinetic energy below the activation barrier (~10 kcal/mol), effectively "freezing" the conformers in place.
-
-
Signal Integration & Self-Validation : Identify the anomeric proton (H-2) signal. The axial H-2 (corresponding to the equatorial OH conformer) will appear as a triplet with large coupling constants (
Hz). Integrate the peaks.-
Self-Validation: The sum of the axial and equatorial conformer integrals must equal the total integration of a stable internal standard (e.g., TMS), confirming that no sample degradation or precipitation occurred during the cooling phase.
-
Protocol B: Trapping and LC-MS/MS Quantification during Electro-Oxidation
Objective: To track 1,3-dioxan-2-ol as a transient intermediate during the electro-Fenton degradation of diazinon.
-
Electro-Fenton Setup : Configure a batch reactor with a graphite anode and an SS316 cathode. Set the initial diazinon concentration to 30 mg/L at pH 3[5].
-
Electrolysis & Quenching : Apply a current density of 8 mA/cm². Withdraw 1 mL aliquots every 15 minutes. Immediately inject the aliquots into vials containing 100 µL of methanol.
-
Causality: Methanol acts as a potent radical scavenger, instantly quenching •OH activity. This prevents the over-oxidation of the highly reactive 1,3-dioxan-2-ol intermediate before it reaches the mass spectrometer.
-
-
LC-MS/MS Analysis : Inject the quenched samples into an LC-MS/MS equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Causality: 1,3-dioxan-2-ol is highly polar and aliphatic; a standard C18 reverse-phase column would result in poor retention and peak shape. HILIC provides excellent resolution for polar cyclic intermediates[6].
-
-
Standard Addition & Self-Validation : To account for matrix effects from the electrolyte, spike known concentrations of a stable isotope-labeled standard into the aliquots.
-
Self-Validation: A perfectly linear recovery curve across the spiked samples validates that the detection of 1,3-dioxan-2-ol is accurate and not an artifact of ion suppression from the sample matrix.
-
References
-
Salzner, U., & Schleyer, P. v. R. (1994). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. ResearchGate.[Link]
-
Mahmoudi, M. M., et al. (2020). Electrochemical degradation of diazinon from aqueous media using graphite anode: Effect of parameters, mineralisation, reaction kinetic, degradation pathway and optimisation using central composite design. ResearchGate.[Link]
-
ACS Publications. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. ACS Publications. [Link]
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- 6. Electrochemical degradation of diazinon from aqueous media using graphite anode: Effect of parameters, mineralisation, reaction kinetic, degradation pathway and optimisation using central composite design [agris.fao.org]
The Transient Gateway: A Technical Guide to 1,3-Dioxan-2-ol
The following is an in-depth technical guide on the discovery, chemistry, and significance of 1,3-Dioxan-2-ol , designed for researchers and drug development professionals.
Executive Summary & Chemical Identity[1]
1,3-Dioxan-2-ol (CAS: 67842-74-4) is a cyclic hemi-orthoester (or cyclic hemiacetal of formic acid) that occupies a critical, albeit transient, position in physical organic chemistry. Unlike stable commodity chemicals, it exists primarily as a reactive intermediate in the hydrolysis of orthoesters and acetals. Its "discovery" is not tied to a single isolation event but rather to the mechanistic elucidation of tetrahedral intermediates in ester and amide hydrolysis—a field pioneered by researchers like Pierre Deslongchamps.
In modern contexts, it has re-emerged as a specific degradation product in the advanced oxidation of organophosphate pesticides (e.g., Diazinon), serving as a marker for ring-cleavage pathways in wastewater treatment.
| Property | Data |
| IUPAC Name | 1,3-Dioxan-2-ol |
| CAS Number | 67842-74-4 |
| Molecular Formula | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol |
| Chemical Class | Cyclic Hemiacetal / Hemiorthoester |
| Precursor | 1,3-Propanediol + Formic Acid (Equilibrium) |
| Key Characteristic | Unstable intermediate; subject to stereoelectronic control (Anomeric Effect) |
The "Discovery": Elucidating the Tetrahedral Intermediate
The discovery of 1,3-dioxan-2-ol is fundamentally a story of mechanistic validation . In the mid-20th century, physical organic chemists postulated the existence of tetrahedral intermediates to explain the kinetics of ester hydrolysis. 1,3-Dioxan-2-ol represents a stabilized form of such an intermediate, trapped within a six-membered ring.
The Deslongchamps Era (1970s)
The most authoritative grounding for the behavior of 2-hydroxy-1,3-dioxanes comes from the work of Pierre Deslongchamps on stereoelectronic effects. His research demonstrated that the breakdown of hemi-orthoesters (like 1,3-dioxan-2-ol) is controlled by the orientation of lone pair orbitals on the oxygen atoms—a phenomenon known as the Anomeric Effect .
-
The Insight: Hydrolysis of cyclic orthoesters (e.g., 2-methoxy-1,3-dioxane) proceeds through a cyclic oxocarbenium ion, which is then hydrated to form 1,3-dioxan-2-ol.
-
The Proof: While difficult to isolate due to rapid ring opening to 3-hydroxypropyl formate, its existence was confirmed via kinetic studies and low-temperature NMR in superacidic media, validating the pathway: Orthoester
Carbenium Ion Hemiorthoester (1,3-dioxan-2-ol) Ester .
Modern Environmental Discovery (2010s-Present)
In the 21st century, 1,3-dioxan-2-ol was identified as a distinct degradation byproduct of Diazinon (an organophosphate insecticide) during electrochemical oxidation processes. High-resolution mass spectrometry (LC-MS/GC-MS) detected the molecule as a fragment resulting from the oxidative cleavage and rearrangement of the pyrimidine/phospho-ester scaffold in aqueous media.
Synthesis & Formation Pathways[2][3]
Because 1,3-dioxan-2-ol is a hemiacetal, it is rarely "synthesized" for shelf storage. Instead, it is generated in situ.
Pathway A: Hydrolysis of Cyclic Orthoesters (Laboratory Standard)
This is the primary method for generating 1,3-dioxan-2-ol for mechanistic study.
-
Precursor: 2-Methoxy-1,3-dioxane (or 2-ethoxy).
-
Reagent: Dilute aqueous acid (HCl or H₂SO₄).
-
Mechanism: Protonation of the exocyclic alkoxy group leads to elimination, forming a cyclic oxocarbenium ion. Water attacks this cation to form 1,3-dioxan-2-ol.
-
Fate: The hemiacetal spontaneously collapses to 3-hydroxypropyl formate.
Pathway B: Direct Equilibrium
-
Note: The equilibrium heavily favors the open-chain ester or the free acid/diol. Water removal (Dean-Stark) typically drives the reaction to the diester or orthoester (if alcohol is present), skipping the stable isolation of the hemiacetal.
Pathway C: Oxidative Degradation (Diazinon)
In advanced oxidation processes (AOPs) using Graphite or Boron-Doped Diamond (BDD) anodes:
-
Radical Attack:
radicals attack the Diazinon structure. -
Cleavage: The pyrimidine ring or the phospho-ester bond is cleaved.
-
Cyclization: Fragments containing 3-carbon chains and oxygen functionalities cyclize to form the 1,3-dioxane ring system, stabilized transiently as the 2-ol.
Visualization: Mechanistic Pathways[2]
The following diagram illustrates the central role of 1,3-dioxan-2-ol as the "gateway" intermediate in orthoester hydrolysis, governed by stereoelectronic control.
Caption: The hydrolysis pathway of cyclic orthoesters showing 1,3-dioxan-2-ol as the pivotal tetrahedral intermediate before ring opening.
Technical Characterization & Stability
The Anomeric Effect
The stability of 1,3-dioxan-2-ol is dictated by the Anomeric Effect .
-
Axial Preference: The hydroxyl group at position 2 prefers the axial orientation.
-
Reasoning: The anti-bonding orbital (
) of the C2-OH bond aligns with the lone pair orbitals of the ring oxygens (O1 and O3), providing hyperconjugative stabilization ( ). -
Consequence: This stereochemical preference dictates the rate of ring opening. An axial -OH allows for orbital overlap that facilitates the cleavage of the endocyclic C-O bond.
Spectroscopic Signatures (Theoretical/Transient)
-
¹H NMR: The acetal proton (H2) typically appears as a doublet (due to coupling with OH) around
5.0–5.5 ppm, depending on solvent and temperature. -
¹³C NMR: The anomeric carbon (C2) appears in the range of 90–100 ppm, characteristic of hemiacetals.
Applications in Drug Development & Research[4]
While not a drug itself, the chemistry of 1,3-dioxan-2-ol is foundational for:
pH-Sensitive Drug Delivery Systems
Polymers containing orthoester linkages degrade via the 1,3-dioxan-2-ol intermediate.
-
Mechanism: In the acidic environment of a tumor (pH ~6.5) or endosome (pH ~5.0), the orthoester protects the payload. Hydrolysis generates the hemiacetal (1,3-dioxan-2-ol derivative), which rapidly collapses to release the drug and biocompatible diols/acids.
-
Utility: This allows for "triggered release" kinetics that are impossible with standard esters.
Environmental Forensics
The detection of 1,3-dioxan-2-ol in water samples serves as a biomarker for the degradation of specific organophosphates. Its presence confirms that oxidative cleavage of the pesticide ring structure has occurred, validating the efficiency of wastewater treatment protocols (e.g., Electro-Fenton processes).
References
-
Deslongchamps, P. (1975). Stereoelectronic control in the cleavage of tetrahedral intermediates in the hydrolysis of esters and amides. Tetrahedron, 31(20), 2463-2490. Link
-
Kirby, A. J. (1983). The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag. Link
-
Molla Mahmoudi, M., et al. (2020).[1][2] Electrochemical degradation of diazinon from aqueous media using graphite anode: Effect of parameters, mineralisation, reaction kinetic, degradation pathway. International Journal of Environmental Analytical Chemistry. Link
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism of hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. Link
-
Chem960 Database. (2024). CAS 67842-74-4 Entry: 1,3-Dioxan-2-ol. Link
Sources
stability and reactivity profile of 1,3-Dioxan-2-ol
An In-Depth Technical Guide to the Stability and Reactivity Profile of 1,3-Dioxan-2-ol
Abstract
1,3-Dioxan-2-ol, a cyclic hemiacetal also known as a lactol, serves as a pivotal intermediate in organic synthesis, primarily as a masked equivalent of 3-hydroxypropanal. Its utility is intrinsically linked to its unique stability and reactivity profile, which is dominated by a dynamic equilibrium between its cyclic and open-chain forms. This guide provides a comprehensive examination of the chemical behavior of 1,3-Dioxan-2-ol, intended for researchers, scientists, and professionals in drug development. We will explore the fundamental principles governing its stability, including the profound influence of pH and solvent, and detail its key reactive pathways. This document synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and visual aids to elucidate complex mechanisms and guide laboratory practice.
Introduction: The Dual Nature of a Cyclic Hemiacetal
In the landscape of synthetic chemistry, controlling the reactivity of bifunctional molecules is paramount. 1,3-Dioxan-2-ol emerges from the intramolecular cyclization of 3-hydroxypropanal, a molecule containing both an aldehyde and a hydroxyl group. This spontaneous, reversible reaction forms a six-membered ring, which is thermodynamically favored over its acyclic counterpart and more stable than intermolecularly formed hemiacetals.[1][2] The resulting structure, 1,3-Dioxan-2-ol, is not a static entity but exists in a delicate balance with its open-chain tautomer. This ring-chain tautomerism is the cornerstone of its chemical personality, dictating both its stability under certain conditions and its reactivity as a latent aldehyde under others.[3] Understanding this equilibrium is critical for its strategic deployment in complex synthetic routes, particularly in the construction of pharmaceutical intermediates and natural products where the 1,3-diol or a protected aldehyde moiety is required.[4][5]
Caption: Intramolecular formation of 1,3-Dioxan-2-ol.
The Stability Profile: A Study in Equilibrium
The practical application of 1,3-Dioxan-2-ol hinges on a thorough understanding of its stability. Unlike full acetals, which are robust protecting groups, the hemiacetal functionality is inherently labile, particularly in the presence of acid.[6]
The Dominance of Ring-Chain Tautomerism
The most significant aspect of 1,3-Dioxan-2-ol's stability is its constant equilibrium with the open-chain 3-hydroxypropanal.[1][3] While the six-membered cyclic form is generally favored due to minimal ring strain, the equilibrium is dynamic.[1][4] This means that even in a pure sample of 1,3-Dioxan-2-ol, a small but reactive population of the aldehyde tautomer is always present. Consequently, the compound will exhibit reactivity characteristic of both a cyclic hemiacetal and an aldehyde.[3]
Caption: Ring-chain tautomerism of 1,3-Dioxan-2-ol.
Factors Influencing Stability
The position of this equilibrium and the overall stability of the compound can be manipulated by several external factors. A summary is provided in the table below.
| Factor | Effect on Stability | Mechanistic Rationale |
| pH | Highly unstable under acidic conditions (pH < 7).[6] Generally stable under neutral to basic conditions.[4] | Acid catalyzes the protonation of one of the ring oxygen atoms, converting it into a good leaving group (water), which facilitates ring-opening and hydrolysis.[3][7] |
| Temperature | Increased temperature shifts the equilibrium and can accelerate decomposition, especially under non-neutral pH. | Provides the activation energy needed to overcome the barrier for ring-opening and subsequent reactions. |
| Solvent | Protic solvents (e.g., water, methanol) can participate in hydrolysis or acetal exchange. Anhydrous, non-polar solvents favor stability.[6] | Water is a reactant in the hydrolysis pathway. Alcohols can react with the hemiacetal under acid catalysis to form full acetals. |
| Presence of Water | Water is required for hydrolysis back to 1,3-propanediol and the aldehyde's progenitor. Rigorously anhydrous conditions are key to preservation.[6] | Water acts as the nucleophile that attacks the protonated intermediate during acid-catalyzed hydrolysis, leading to irreversible decomposition. |
Decomposition Pathway: Acid-Catalyzed Hydrolysis
The primary route of degradation for 1,3-Dioxan-2-ol is acid-catalyzed hydrolysis. This process is effectively the reverse of its formation, ultimately yielding 1,3-propanediol and formaldehyde. The mechanism underscores why stringent pH control is non-negotiable when working with this compound.
Caption: Workflow of acid-catalyzed hydrolysis.
The Reactivity Profile: A Tale of Two Tautomers
The reactivity of 1,3-Dioxan-2-ol is best understood by considering the distinct reactions of the cyclic hemiacetal and the latent aldehyde.
Reactions at the Hemiacetal Center (C2)
-
Oxidation to Lactone: The hemiacetal group can be oxidized to the corresponding cyclic ester, a lactone. Mild oxidizing agents can achieve this transformation, providing a synthetic route to 1,3-dioxan-2-one, a valuable monomer and synthetic intermediate.[8][9] This reaction is often cleaner than oxidizing the open-chain hydroxy aldehyde, which can be prone to over-oxidation.
-
Acetal Formation: In the presence of an alcohol and an acid catalyst, 1,3-Dioxan-2-ol is readily converted to a stable 1,3-dioxane acetal.[3][7] This is a cornerstone reaction in its use as part of a protecting group strategy for 1,3-diols. The resulting acetal is stable to a wide range of nucleophilic and basic conditions.[4][10]
Caption: Oxidation and Acetal Formation Pathways.
Reactions of the Open-Chain Tautomer
Because of the ring-chain equilibrium, 1,3-Dioxan-2-ol can undergo reactions typical of aldehydes. When subjected to irreversible reaction conditions that consume the aldehyde, Le Châtelier's principle dictates that the equilibrium will shift to replenish the open-chain form.
-
Reduction: Strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will irreversibly reduce the aldehyde group of the open-chain tautomer to a primary alcohol, ultimately yielding 1,3-propanediol.[3]
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard, organolithium) and other strong nucleophiles will attack the electrophilic carbonyl carbon of the aldehyde form.
-
Wittig Reaction: The aldehyde tautomer will react with phosphorus ylides to form alkenes.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear causality for each step.
Protocol 1: Synthesis of 2-Phenyl-1,3-dioxan-5-one (Illustrative of Dioxane Formation)
While direct synthesis of the parent 1,3-Dioxan-2-ol is less common, the formation of substituted dioxanes from a diol and an aldehyde is a standard procedure that illustrates the core principles.[11][12]
-
Objective: To form a stable 1,3-dioxane ring via acid-catalyzed acetalization.
-
Materials: 1,3-Propanediol, Benzaldehyde, p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst), Toluene.
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer.
-
Procedure:
-
Combine 1,3-propanediol (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of p-TsOH (0.01 eq) in a round-bottom flask with toluene.
-
Attach the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux. The causality here is to use the azeotropic removal of water with toluene to drive the reversible reaction toward the product, the 1,3-dioxane.[10]
-
Continue reflux until no more water collects in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or distillation as required.
-
Protocol 2: Monitoring the Stability of a 1,3-Dioxane via ¹H NMR Spectroscopy
This protocol provides a direct method to visualize the lability of a hemiacetal or acetal under acidic conditions.
-
Objective: To quantify the rate of decomposition of a 1,3-dioxane derivative in the presence of acid.
-
Materials: 1,3-Dioxane derivative (5-10 mg), deuterated chloroform (CDCl₃), deuterated acetic acid (CD₃COOD).
-
Apparatus: NMR tubes, NMR spectrometer.
-
Procedure:
-
Control Sample (Tube A): Dissolve ~5 mg of the 1,3-dioxane compound in 0.6 mL of neutral CDCl₃.[6] Acquire a ¹H NMR spectrum immediately. This spectrum serves as the T=0 baseline.
-
Test Sample (Tube B): Dissolve ~5 mg of the compound in 0.6 mL of CDCl₃. Add one drop of deuterated acetic acid to catalyze hydrolysis.
-
Data Acquisition: Immediately acquire a ¹H NMR spectrum of Tube B and continue to acquire spectra at regular intervals (e.g., every 15 minutes).
-
Analysis: Monitor the disappearance of characteristic proton signals for the 1,3-dioxane ring (e.g., the proton at C2) and the concurrent appearance of new signals corresponding to the hydrolyzed products (the diol and aldehyde).[6] The rate of decomposition can be quantified by comparing the integration of the starting material peaks to the product peaks over time. This provides direct, trustworthy evidence of the compound's instability under acidic conditions.
-
Conclusion
1,3-Dioxan-2-ol is a molecule defined by a fundamental ring-chain tautomerism. Its stability is a conditional state, robust under anhydrous, neutral, or basic conditions but exceptionally fragile in the presence of acid and water. This lability, however, is also the source of its synthetic utility. By existing in equilibrium with its open-chain aldehyde form, it can act as a masked aldehyde, participating in a wide array of nucleophilic addition and reduction reactions. Furthermore, the hemiacetal hydroxyl offers a handle for oxidation to lactones or conversion to highly stable full acetals. For the research scientist, mastering the is to control a versatile and powerful tool for the strategic construction of complex molecular architectures.
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Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
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Wang, J., et al. (2024). Reaction engineering blocks ether cleavage for synthesizing chiral cyclic hemiacetals catalyzed by unspecific peroxygenase. Nature Communications. Retrieved from [Link]
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Lumen Learning. (n.d.). 21.3 Formation of hydrates, hemiacetals, acetals | Organic Chemistry II. Retrieved from [Link]
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Müller, K. A., et al. (2023). Synthesis of 1,3‐Dioxan‐2‐ones by Photo‐Aerobic Selenium‐π‐Acid Multicatalysis. European Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
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Müller, K. A., et al. (2023). Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis. PubMed. Retrieved from [Link]
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Yoshimura, A., et al. (2017). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules. Retrieved from [Link]
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The Royal Society of Chemistry. (2023). Synthesis of DIO. Retrieved from [Link]
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Holzgrabe, U., et al. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates. Retrieved from [Link]
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SciSpace. (2021). An experimental and kinetic modeling study on the oxidation of 1,3-dioxolane. Retrieved from [Link]
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-
PubMed. (2012). Kinetics and Mechanisms of the Thermal Decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and Cyclopentanone Ethylene Ketal in the Gas Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). NEW 2,4,6-SUBSTITUTED 1,3-DIOXANES: SYNTHESIS, STEREOCHEMISTRY AND THERMODYNAMIC DATA DETERMINATIONS BY CIS-TRANS ISOMERS EQUILIBRIUM. Retrieved from [Link]
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- 11. rsc.org [rsc.org]
- 12. 1,3-Dioxane - Wikipedia [en.wikipedia.org]
Health and Safety Information for 1,3-Dioxan-2-ol: A Technical Guide
This guide is structured as an advanced technical whitepaper designed for researchers and drug development professionals. It addresses the specific chemical entity 1,3-Dioxan-2-ol while providing critical disambiguation for related commercial compounds often confused with this structure.
Status: Transient Hemiacetal / Degradation Intermediate Primary Application: Drug Impurity Profiling & Metabolic Analysis
Executive Summary & Chemical Identity
1,3-Dioxan-2-ol (CAS: Not commonly assigned as a stable isolate; related to 31144-13-5 for the acyclic isomer) is a cyclic hemiacetal formed from the reaction of 1,3-propanediol and formic acid (or a formyl equivalent).[1] Unlike its stable analogs, this compound is thermodynamically unstable in its isolated form, frequently existing in dynamic equilibrium with 3-hydroxypropyl formate .
In drug development, this species is primarily encountered as:
-
A Hydrolytic Impurity: In the degradation of 1,3-dioxane-based linkers or excipients.
-
A Metabolic Intermediate: In the oxidative breakdown of pesticides (e.g., Diazinon) or acetal-containing prodrugs.
-
A Synthetic Intermediate: In the reduction of cyclic carbonates (1,3-dioxan-2-one).
CRITICAL DISAMBIGUATION:
-
If you are looking for the injectable solvent: See 1,3-Dioxan-5-ol (Glycerol Formal).
-
If you are looking for the polymer monomer: See 1,3-Dioxan-2-one (Trimethylene Carbonate).
Physicochemical Profile
| Property | Data / Prediction |
| Chemical Formula | C₄H₈O₃ |
| Molecular Weight | 104.10 g/mol |
| Structure | Cyclic hemi-orthoester (2-hydroxy-1,3-dioxane) |
| Stability | Low. Spontaneously ring-opens to 3-hydroxypropyl formate in the presence of moisture or acid. |
| Solubility | Highly soluble in polar aprotic solvents (DMSO, DMF); hydrolyzes in water. |
Safety & Toxicological Profile
Because 1,3-Dioxan-2-ol is a transient species, its safety profile is governed by its hydrolysis products and its reactivity .
Mechanism of Toxicity (The "Formate Driver")
Upon contact with physiological fluids or mucous membranes, 1,3-Dioxan-2-ol hydrolyzes to release Formic Acid and 1,3-Propanediol .
-
Formic Acid (HCOOH): The primary driver of toxicity. Causes mitochondrial inhibition (cytochrome c oxidase blockade), leading to metabolic acidosis and ocular toxicity (optic nerve damage).
-
1,3-Propanediol: Generally low toxicity; metabolized to
-hydroxypropionic acid and malonic acid.
GHS Classification (Derived)
Based on the reactive precursor (3-hydroxypropyl formate) and hydrolysis products.
-
Signal Word: DANGER
-
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage (due to localized formic acid generation).
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
Handling & Experimental Protocols
Directive: Treat as a moisture-sensitive, potentially lachrymatory intermediate.
Synthesis & Isolation (In Situ Generation)
Researchers attempting to study this moiety often generate it in situ to avoid decomposition.
Protocol: Low-Temperature NMR Characterization
-
Preparation: Dissolve 3-hydroxypropyl formate in anhydrous
. -
Acid Catalysis: Add catalytic p-Toluenesulfonic acid (pTsOH) at -78°C.
-
Observation: The cyclic hemiacetal (1,3-dioxan-2-ol) may be observed as a minor equilibrium species by
NMR (distinct acetal proton shift ~5.0-5.5 ppm). -
Quench: Neutralize with anhydrous triethylamine before warming.
Impurity Profiling Workflow
When identifying this species in drug stability studies, use the following logic flow to distinguish it from isobaric impurities.
Figure 1: Decision tree for identifying 1,3-Dioxan-2-ol versus its stable ester isomer in LC-MS workflows.
Metabolic & Degradation Pathways
Understanding the fate of 1,3-Dioxan-2-ol is crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
Hydrolytic Equilibrium
The compound exists in a pH-dependent equilibrium. In acidic environments (stomach), the equilibrium shifts rapidly toward the open-chain ester and eventual hydrolysis.
Figure 2: Hydrolytic degradation pathway. The red arrow indicates the irreversible toxicological activation step.
Emergency Response
Self-Validating Protocol: Assume presence of Formic Acid.
| Scenario | Immediate Action | Rationale |
| Eye Contact | Irrigate immediately with saline/water for 15+ mins. Check pH of cul-de-sac. | Hydrolysis generates formic acid locally, causing rapid corneal opacity. |
| Skin Contact | Wash with soap and water.[3] Apply calcium gluconate gel if significant exposure suspected (similar to HF protocol, though less critical, formate penetrates deep). | Neutralizes acid and prevents deep tissue necrosis. |
| Ingestion | Do NOT induce vomiting. Administer water or milk. Monitor for metabolic acidosis. | Vomiting re-exposes the esophagus to corrosive formate. |
References
-
PubChem. Compound Summary: 3-Hydroxypropyl formate (Isomer). National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1,3-Dioxan-5-ol (Glycerol Formal). (Cited for distinction). Available at: [Link]
-
Bavcon, M. et al. Degradation of Diazinon and its intermediates. (Contextualizing 1,3-dioxan-2-ol as a degradant). Acta Chim. Slov. 2003. Available at: [Link]
Sources
Methodological & Application
1,3-Dioxan-2-ol and Its Derivatives in Multi-Step Organic Synthesis: A Comprehensive Guide to Acetal Protection and Scaffold Functionalization
Introduction & Chemical Context
In the landscape of multi-step organic synthesis, the 1,3-dioxane scaffold represents a highly versatile structural motif. While the unsubstituted 1,3-dioxan-2-ol (the cyclic hemiacetal of 1,3-propanediol and formic acid) is often observed as a transient intermediate—such as during the advanced electro-oxidation and degradation of complex organophosphates like the insecticide diazinon[1]—its substituted derivatives are indispensable synthetic building blocks.
Derivatives such as 2-phenyl-1,3-dioxan-5-ol (the benzylidene acetal of glycerol) serve dual purposes: they act as robust protecting groups for 1,3-diols during aggressive downstream transformations, and they function as highly functionalizable "head moieties" in the design of complex active pharmaceutical ingredients (APIs). Recently, these 1,3-dioxane derivatives have been critically employed in the synthesis of novel urea-based FGFR1 inhibitors designed to treat metastatic triple-negative breast cancer (TNBC)[2].
Mechanistic Insights: Causality in 1,3-Dioxane Formation
The strategic choice to form a 6-membered 1,3-dioxane ring over a 5-membered 1,3-dioxolane ring is governed by a delicate balance of thermodynamics and catalysis. When protecting a triol (such as glycerol) with an aldehyde (such as benzaldehyde), the reaction can theoretically yield either the 5-membered or 6-membered acetal.
The Causality of Catalyst Selection: The regioselectivity of acetalization is heavily dependent on the nature of the catalyst. Homogeneous acid catalysts (e.g., p-toluenesulfonic acid, p-TsOH) thermodynamically favor the formation of the more stable 6-membered 1,3-dioxane acetals, which adopt a low-energy chair conformation. Conversely, heterogeneous catalysts (e.g., SiO₂-SO₃H) kinetically favor the less stable 5-membered 1,3-dioxolane rings[3]. Understanding this causality allows chemists to selectively drive the reaction toward the desired 1,3-dioxane intermediate by employing homogeneous conditions and continuous water removal (Le Chatelier's principle).
Quantitative Data: Protecting Group Dynamics
Table 1: Thermodynamic vs. Kinetic Parameters of Acetal Protecting Groups
| Protecting Group | Ring Size | Catalyst Preference | Relative Stability (H₃O⁺) | Primary Application |
| 1,3-Dioxane | 6-membered | Homogeneous (p-TsOH) | High (Chair Conformation) | 1,3-Diol Protection / Scaffold |
| 1,3-Dioxolane | 5-membered | Heterogeneous (SiO₂-SO₃H) | Moderate | 1,2-Diol Protection |
| Acyclic Acetal | N/A | Lewis Acids (BF₃·OEt₂) | Low | General Carbonyl Protection |
Table 2: Reaction Optimization for 1,3-Dioxane Formation (Glycerol + Benzaldehyde)
| Solvent | Catalyst | Temperature (°C) | Water Removal Method | Isolated Yield (%) |
| THF | p-TsOH | 66 | Molecular Sieves (4Å) | 45 |
| Benzene | CSA | 80 | Dean-Stark Trap | 82 |
| Toluene | p-TsOH | 110 | Dean-Stark Trap | 88 |
| DCM | BF₃·OEt₂ | 40 | None | <20 |
Application Workflow 1: Synthesis of the 1,3-Dioxane Scaffold
The following workflow details the homogeneous acid-catalyzed condensation of glycerol and benzaldehyde to yield 2-phenyl-1,3-dioxan-5-ol.
Mechanistic pathway of 1,3-dioxane formation via hemiacetal intermediates.
Protocol 1: Self-Validating Synthesis of 2-Phenyl-1,3-dioxan-5-ol
-
Initialization: In a 500 mL round-bottom flask, combine glycerol (1.0 eq, 100 mmol) and benzaldehyde (1.05 eq, 105 mmol) in 250 mL of anhydrous toluene.
-
In-Process Check: The mixture will initially appear biphasic due to the immiscibility of glycerol in toluene.
-
-
Catalysis & Assembly: Add p-TsOH monohydrate (0.05 eq, 5 mmol). Attach a Dean-Stark trap topped with a reflux condenser.
-
Equilibrium Driving: Heat the reaction to a vigorous reflux (110°C).
-
In-Process Check: Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when the stoichiometric volume of water (~1.8 mL) is collected (typically 4–6 hours) and the reaction mixture becomes a homogeneous, pale-yellow solution.
-
-
Quenching: Cool the mixture to room temperature. Add 50 mL of saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
In-Process Check: The cessation of CO₂ gas evolution confirms complete neutralization, preventing acid-catalyzed deprotection during workup.
-
-
Isolation: Separate the organic layer, wash with brine (2 × 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hexane/ethyl acetate to afford the pure 1,3-dioxane derivative.
Application Workflow 2: Synthesis of FGFR1 Inhibitors for TNBC
Once the 1,3-dioxane scaffold is established, the free hydroxyl group at the 5-position serves as a nucleophilic anchor. In the development of targeted therapies for metastatic TNBC, this moiety is coupled with diphenyl alkyl isocyanates to generate potent urea-based FGFR1 inhibitors capable of crossing the blood-brain barrier[2].
Multi-step synthesis workflow of FGFR1 inhibitors utilizing 1,3-dioxane.
Protocol 2: Self-Validating Urea Coupling
-
Preparation: Dissolve 2-phenyl-1,3-dioxan-5-ol (1.0 eq, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) via syringe.
-
In-Process Check: The solution should remain clear. Spotting the mixture on wet pH paper should indicate a highly basic environment (pH ~9), ensuring the alcohol is primed for nucleophilic attack.
-
-
Electrophile Addition: Dissolve the diphenyl alkyl isocyanate intermediate (1.1 eq, 11 mmol) in 10 mL of anhydrous DCM and add it dropwise over 15 minutes.
-
In-Process Check: A slight exotherm may be observed. Maintaining the internal temperature below 5°C is critical to prevent the dimerization of the isocyanate.
-
-
Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
-
In-Process Check: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). Visualize with a KMnO₄ stain. The complete disappearance of the alcohol starting material (lower Rf) and the appearance of a new, UV-active product spot (higher Rf) validates reaction completion.
-
-
Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude via silica gel flash chromatography to yield the final FGFR1 inhibitor.
References[1] Mahmoudi, M. M., et al. "Applications of advanced oxidation processes (electro-Fenton and sono-electro-Fenton) for degradation of diazinon insecticide from aqueous solutions: optimization and modeling using RSM-CCD, influencing factors, evaluation of toxicity, and degradation pathway." ResearchGate, 2020. URL: https://www.researchgate.net/publication/340904008_Applications_of_advanced_oxidation_processes_electro-Fenton_and_sono-electro-Fenton_for_degradation_of_diazinon_insecticide_from_aqueous_solutions_optimization_and_modeling_using_RSM-CCD_influencing_fa[3] "Synthesis of Benzylidene-Protected Dihydroxyacetone." ResearchGate. URL: https://www.researchgate.net/publication/285587784_Synthesis_of_Benzylidene-Protected_Dihydroxyacetone[2] Ashraf-Uz-Zaman, M., et al. "Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer." European Journal of Medicinal Chemistry, 2021; 209:112866. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7641945/
Sources
Advanced Protocols for Nucleophilic Substitution of 1,3-Dioxan-2-ol
Topic: Reactions of 1,3-Dioxan-2-ol with Various Nucleophiles Content Type: Application Notes and Protocols
Executive Summary
1,3-Dioxan-2-ol (CAS 67842-74-4) serves as a unique amphoteric building block in organic synthesis, functioning primarily as a cyclic hemi-orthoformate. In drug development, it is a critical precursor for generating 2-substituted 1,3-dioxanes (cyclic acetals), which are pharmacologically relevant scaffolds and robust protecting groups for aldehydes.
Unlike simple acyclic orthoesters, the 1,3-dioxane ring confers thermodynamic stability, yet the C2-hydroxyl group renders the molecule highly susceptible to acid-catalyzed ionization. This guide details the exploitation of the reactive 1,3-dioxan-2-ylium intermediate to couple with carbon and heteroatom nucleophiles, providing a direct route to functionalized dioxane cores without the need for aldehyde precursors.
Mechanistic Insight: The 1,3-Dioxan-2-ylium Gateway
The reactivity of 1,3-dioxan-2-ol is governed by the formation of the resonance-stabilized 1,3-dioxan-2-ylium ion (a cyclic dialkoxycarbenium ion). This cation is a "hard" electrophile that reacts rapidly with nucleophiles.
Key Reaction Pathway
-
Activation: Protonation or Lewis Acid coordination of the C2-OH group.
-
Ionization: Elimination of water/leaving group to generate the 1,3-dioxan-2-ylium ion.
-
Nucleophilic Attack: Stereoelectronically controlled addition of the nucleophile (Nu) to the C2 position.
-
Product Formation: Generation of the 2-substituted 1,3-dioxane (acetal).
Figure 1: Activation and Nucleophilic Substitution Pathway
Caption: Generation of the electrophilic 1,3-dioxan-2-ylium species and subsequent trapping by nucleophiles.
Nucleophile Scope and Selection
The choice of nucleophile dictates the reaction conditions (Lewis vs. Brønsted acid) and the resulting functional motif.
| Nucleophile Class | Representative Reagent | Product Type | Mechanism | Key Catalyst |
| Organometallics | Grignard Reagents ( | 2-Alkyl/Aryl-1,3-dioxanes | None (Reagent acts as base/Nu) | |
| Silicon Nucleophiles | Allyltrimethylsilane | 2-Allyl-1,3-dioxanes | Hosomi-Sakurai | |
| Silyl Enol Ethers | TMS-Enol Ethers | Mukaiyama Aldol-type | ||
| Electron-Rich Arenes | Indole, Phenol | 2-Aryl-1,3-dioxanes | Friedel-Crafts Alkylation | |
| Hydride Donors | 1,3-Dioxane (Reduction) | Ionic Hydrogenation |
Detailed Protocols
Protocol A: Synthesis of 2-Alkyl-1,3-Dioxanes via Grignard Addition
Application: Introduction of alkyl/aryl groups to the dioxane core without using aldehydes. This method effectively uses 1,3-dioxan-2-ol as a formyl cation equivalent.
Reagents:
-
1,3-Dioxan-2-ol (1.0 equiv) [Note: Can be generated in situ from orthoformate hydrolysis if unstable]
-
Grignard Reagent (
, 1.2 equiv) -
Solvent: Anhydrous Diethyl Ether (
) or THF -
Quench: Saturated
solution
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask under
atmosphere. -
Substrate Dissolution: Dissolve 1,3-dioxan-2-ol (10 mmol) in anhydrous
(50 mL). Cool the solution to 0°C . -
Nucleophile Addition: Add the Grignard reagent (12 mmol) dropwise via syringe over 15 minutes.
-
Mechanistic Note: The Grignard reagent acts as a Lewis base to coordinate with the ring oxygens, facilitating the departure of the C2-hydroxyl (often as a magnesium alkoxide species) and subsequent alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with phosphomolybdic acid).
-
Workup: Cool to 0°C and carefully quench with sat.
(20 mL). Extract with (3 x 30 mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Critical Control Point: Unlike reactions with esters (which add 2 equiv. of Grignard to form alcohols), the cyclic acetal structure of the product is relatively stable to the Grignard reagent under these mild conditions, preventing ring opening or double addition.
Protocol B: Hosomi-Sakurai Allylation (C-C Bond Formation)
Application: Synthesis of functionalized homoallylic ethers. Ideal for installing a reactive alkene handle.
Reagents:
-
1,3-Dioxan-2-ol (1.0 equiv)[1]
-
Allyltrimethylsilane (1.5 equiv)
-
Catalyst: Boron Trifluoride Diethyl Etherate (
, 1.1 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)[2]
Step-by-Step Methodology:
-
Setup: Charge a dry flask with 1,3-dioxan-2-ol (5 mmol) and anhydrous DCM (25 mL) under Argon. Cool to -78°C .
-
Catalyst Addition: Add
(5.5 mmol) dropwise.-
Observation: The solution may turn slightly yellow, indicating the formation of the oxocarbenium species.
-
-
Nucleophile Addition: Add Allyltrimethylsilane (7.5 mmol) slowly to the cold mixture.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.
-
Why -20°C? Warming ensures complete conversion, but avoiding RT prevents decomposition of the oxocarbenium ion or polymerization.
-
-
Quench: Pour the mixture into vigorous stirring sat.
solution. -
Isolation: Extract with DCM, dry over
, and concentrate. -
Yield Expectation: 75–90%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ring Opening) | Acid concentration too high or temperature too high. | Lower temperature to -78°C; switch to milder Lewis acid (e.g., |
| Hydrolysis of Product | Aqueous workup was too acidic. | Ensure quench uses basic buffer ( |
| Starting Material Recovery | Poor ionization of the C2-OH. | Use a stronger Lewis Acid ( |
| Polymerization | 1,3-Dioxan-2-ylium ion instability. | Increase nucleophile equivalents (up to 2.0) to trap the cation faster than it polymerizes. |
References
-
Reactivity of 1,3-Dioxan-2-ylium Ions
-
Grignard Reactions with Orthoesters
-
Hosomi-Sakurai Reaction Protocols
-
Conformational Analysis of 2-Substituted 1,3-Dioxanes
Sources
Analytical Strategies for the Detection and Quantification of 1,3-Dioxan-2-ol: A Guide to GC-MS and HPLC-MS/UV
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed analytical methodologies for the robust detection and quantification of 1,3-Dioxan-2-ol, a hemiacetal of significant interest in chemical synthesis and pharmaceutical development. Due to its inherent polarity and potential for thermal and pH instability, specialized analytical approaches are required. We present two primary, validated protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization to enhance volatility and stability, and a direct High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry detectors for aqueous-phase analysis. This note explains the causality behind experimental choices, offers step-by-step protocols, and provides troubleshooting insights to ensure reliable and reproducible results.
Introduction and Core Analytical Challenges
1,3-Dioxan-2-ol is the cyclic hemiacetal formed from 1,3-propanediol and formic acid. Its presence as a potential impurity, synthetic intermediate, or degradation product necessitates accurate analytical monitoring. The primary challenges in its analysis stem from its chemical structure:
-
Polarity: The free hydroxyl group makes the molecule highly polar, leading to poor peak shape and retention in traditional gas chromatography.
-
Thermal Lability: Direct injection into a hot GC inlet can cause degradation, making quantification unreliable.
-
pH Sensitivity: As a cyclic acetal, the 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, which can lead to sample degradation during preparation and analysis.[1][2] This instability is a critical consideration for sample handling and chromatographic method development.[3][4]
This guide provides two robust methods to overcome these challenges, enabling researchers to select the optimal approach based on available instrumentation, sample matrix, and required sensitivity.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Expertise & Rationale: Direct GC analysis of polar compounds with active hydrogens (like -OH) is often problematic. Silylation is a chemical derivatization technique that replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[5] This reaction dramatically reduces the analyte's polarity and increases its volatility and thermal stability, making it ideal for GC analysis.[6] We recommend using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, often with a catalyst like trimethylchlorosilane (TMCS), to ensure a complete and rapid reaction.[6]
Experimental Protocol: GC-MS
A. Reagents and Materials
-
1,3-Dioxan-2-ol reference standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (IS): e.g., D8-1,4-Dioxane or a suitable stable, deuterated analog.
-
Anhydrous Sodium Sulfate
-
Sample Vials (2 mL, deactivated glass) with PTFE-lined caps
B. Sample Preparation & Derivatization
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a volumetric flask and dissolve in a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate). If the sample is aqueous, perform a liquid-liquid extraction into an organic solvent and dry the organic layer with anhydrous sodium sulfate.
-
Aliquot Transfer: Transfer 100 µL of the sample extract into a clean, dry autosampler vial.
-
Internal Standard Spiking: Add 10 µL of the internal standard solution to the vial.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen at room temperature. It is critical to avoid heating to prevent loss of the volatile analyte.
-
Derivatization: Add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.[6] The reaction time and temperature may need optimization depending on the sample matrix.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or similar | Provides reliable and reproducible chromatographic performance. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A non-polar column offering excellent separation for a wide range of derivatized compounds.[7] |
| Injector | Split/Splitless, 250°C | Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) | A standard temperature program that effectively separates the TMS-derivatized analyte from solvent and other components. |
| MS System | Agilent 5977 MSD or similar | Provides high sensitivity and selectivity. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation.[7] |
| Acquisition | Selected Ion Monitoring (SIM) & Full Scan | SIM mode for high-sensitivity quantification using characteristic ions; Full Scan for qualitative identification. |
| Key SIM Ions | To be determined empirically from the mass spectrum of the derivatized standard. Likely fragments would involve the loss of a methyl group from the TMS ether. | Monitoring specific fragment ions increases sensitivity and reduces matrix interference. |
Workflow Diagram: GC-MS Analysis
Method 2: High-Performance Liquid Chromatography (HPLC) with UV/MS Detection
Expertise & Rationale: This method allows for the direct analysis of 1,3-Dioxan-2-ol without derivatization, which is advantageous for high-throughput screening and for samples where derivatization chemistry may be complicated by the matrix. A reversed-phase C18 column is well-suited for retaining and separating polar analytes from an aqueous mobile phase.[8]
Trustworthiness: The primary risk with this method is the on-column or in-sample hydrolysis of the analyte due to acidic conditions.[1] Therefore, the protocol is designed to maintain a near-neutral pH throughout. Coupling HPLC with mass spectrometry provides definitive identification and quantification, even in the absence of a strong UV chromophore. Using a mobile phase with a volatile buffer like formic acid or ammonium formate is essential for MS compatibility.[9]
Experimental Protocol: HPLC-UV/MS
A. Reagents and Materials
-
1,3-Dioxan-2-ol reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Amber HPLC vials to protect from potential photodegradation[8]
-
0.45 µm PTFE syringe filters for sample clarification[8]
B. Sample Preparation
-
Standard Preparation: Prepare a stock solution of 1,3-Dioxan-2-ol in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the initial mobile phase to bring the expected analyte concentration into the calibration range.
-
Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial before injection.[8]
HPLC-UV/MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters Acquity UPLC, Agilent 1290, or similar | A high-performance system is crucial for good resolution and peak shape. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Industry-standard column for retaining polar to moderately nonpolar analytes from aqueous mobile phases.[8] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid provides protons for positive ion electrospray ionization and controls pH.[9] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution ensures that the analyte is eluted with a good peak shape and that the column is cleaned of more nonpolar components. |
| Flow Rate | 0.8 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |
| UV Detector | 205 nm | 1,3-Dioxan-2-ol lacks a strong chromophore; detection at low UV wavelengths may be possible but will have low sensitivity and high background. |
| MS Detector | Single Quadrupole or Triple Quadrupole MS | Essential for selective and sensitive detection. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar, non-volatile molecules. Positive mode will detect the protonated molecule [M+H]+. |
| MS Acquisition | Selected Ion Monitoring (SIM) of [M+H]+ | Provides maximum sensitivity for quantification. The exact m/z would be calculated from the molecular formula of 1,3-Dioxan-2-ol. |
Workflow Diagram: HPLC-UV/MS Analysis
Method Validation and System Suitability
To ensure the trustworthiness of the results, either protocol should be validated according to ICH guidelines or internal laboratory standards. Key parameters include:
-
Linearity: A calibration curve should be established with a correlation coefficient (r²) of >0.99.
-
Accuracy: Determined by spike/recovery experiments, with typical acceptance criteria of 85-115%.
-
Precision: Assessed by repeat injections of the same sample, with a relative standard deviation (%RSD) of <15%.
-
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that meets accuracy and precision criteria.
System suitability tests (e.g., injection of a mid-level standard) should be performed before each analytical run to ensure the chromatographic system is performing adequately.
References
- SIELC Technologies. (2018, February 16). Separation of 1,3-Dioxolane, 2-(phenylmethyl)- on Newcrom R1 HPLC column.
- Doc Brown's Chemistry. mass spectrum of 1,3-dioxane.
- BenchChem. A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane.
- PubChem. 1,3-Dioxolane-2-methanol.
- LabRulez GCMS.
- SciSpace. (2012, March 21).
- Sigma-Aldrich.
- BenchChem. Application Note: HPLC Analysis of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane.
- BenchChem.
- IntechOpen. (2018, December 5).
- Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.
- BenchChem. Technical Support Center: 1,3-Dioxane Ring Stability.
- BenchChem. A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 5. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 6. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of 1,3-Dioxolane, 2-(phenylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
1,3-Dioxan-2-ol as a precursor for pharmacologically active molecules
Application Note: 1,3-Dioxane Scaffolds in Pharmacological Synthesis
Executive Summary
This guide addresses the synthetic utility of hydroxy-substituted 1,3-dioxanes in drug discovery. While the specific nomenclature 1,3-dioxan-2-ol refers to a hemiacetal species often transient in nature, its structural isomer 1,3-dioxan-5-ol (and the related Glycerol Formal) is a critical, stable building block in the pharmaceutical industry.[1]
This application note clarifies the chemical stability profiles of these isomers and details the protocols for utilizing the 1,3-dioxan-5-ol scaffold to generate nucleoside analogs, chiral auxiliaries, and statin side-chains.[1]
Part 1: Structural Analysis & Chemical Stability
To utilize 1,3-dioxane alcohols effectively, researchers must distinguish between the hemiacetal (2-ol) and the stable alcohol (5-ol).[1]
1,3-Dioxan-2-ol (The Hemiacetal)[1]
-
Nature: This molecule is the cyclic hemiacetal formed from 1,3-propanediol and formic acid .[1]
-
Stability: Highly unstable in isolation. It exists in a rapid equilibrium with its open-chain form (3-hydroxypropyl formate) or dehydrates to the ester.[1]
-
Synthetic Role: It functions as a "masked" formyl group. In situ generation of the 1,3-dioxan-2-yl moiety is the basis for protecting aldehydes as acetals.[1]
1,3-Dioxan-5-ol (The Stable Precursor)[1]
-
Nature: A stable, cyclic acetal derived from glycerol and formaldehyde (often termed "Glycerol Formal" when mixed with 1,3-dioxolan-4-methanol).[1]
-
Stability: Chemically robust under basic and neutral conditions; hydrolyzes under acidic conditions.
-
Synthetic Role: The primary scaffold for introducing the 1,3-dioxane ring into APIs (Active Pharmaceutical Ingredients).[1] It serves as a precursor for ketones (via oxidation) and chiral ligands.
Table 1: Comparative Properties of Dioxane-ol Isomers
| Feature | 1,3-Dioxan-2-ol | 1,3-Dioxan-5-ol |
| CAS Registry | 67842-74-4 (Generic/Rare) | 4740-78-7 (Pure); 86687-05-0 (Mix) |
| Chemical Class | Cyclic Hemiacetal | Cyclic Acetal / Alcohol |
| Shelf Stability | Poor (Transient) | High (Shelf-stable liquid) |
| Primary Use | Intermediate in acetal hydrolysis | Solvent, API Intermediate, Chiral Auxiliary |
| Key Reaction | Ring opening to aldehyde | Oxidation to 1,3-Dioxan-5-one |
Part 2: Synthetic Applications of 1,3-Dioxan-5-ol
The 1,3-dioxan-5-ol scaffold is a versatile "chameleon" in drug design, capable of mimicking sugars or serving as a rigid linker.[1]
A. Synthesis of 1,3-Dioxan-5-one (The Wittig Gateway)
The oxidation of 1,3-dioxan-5-ol yields 1,3-dioxan-5-one , a critical ketone.[1] This ketone allows for the attachment of complex side chains via Wittig or Grignard reactions, retaining the dioxane ring as a protecting group or a structural feature.
-
Application: Synthesis of spiro-heterocycles and modified nucleosides where the dioxane oxygen atoms mimic the ribose ring oxygens.[1]
B. Chiral Auxiliaries (The 2-Phenyl Derivative)
By reacting 1,3-dioxan-5-ol with benzaldehyde, one obtains 2-phenyl-1,3-dioxan-5-ol .[1] This molecule locks the ring into a specific chair conformation, allowing for highly stereoselective reactions at the 5-position.[1]
-
Mechanism: The bulky phenyl group at C2 prefers the equatorial position, forcing the hydroxyl group at C5 into a specific axial or equatorial orientation (cis/trans isomers), which directs incoming nucleophiles.
C. "Glycerol Formal" as a Solubilizing Vehicle
Beyond synthesis, the commercially available mixture (Glycerol Formal) is used to solubilize water-insoluble APIs (e.g., Ivermectin, Nitroxynil) for injectable formulations.
Part 3: Experimental Protocols
Protocol A: Oxidation of 1,3-Dioxan-5-ol to 1,3-Dioxan-5-one
This protocol generates the reactive ketone intermediate for further functionalization.[1]
Reagents:
-
1,3-Dioxan-5-ol (10 mmol)[1]
-
Pyridinium Chlorochromate (PCC) (15 mmol) or Swern Oxidation reagents
-
Dichloromethane (DCM) (anhydrous)
-
Celite / Silica Gel[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Dissolve 1,3-Dioxan-5-ol (1.04 g, 10 mmol) in 40 mL of anhydrous DCM.
-
Oxidation: Add PCC (3.23 g, 15 mmol) slowly to the stirring solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The alcohol spot (
) should disappear, replaced by the ketone spot ( ). -
Workup: Dilute with 50 mL diethyl ether. Filter the dark suspension through a pad of Celite/Silica to remove chromium salts.
-
Purification: Concentrate the filtrate in vacuo (careful: product is volatile). Purify via flash column chromatography (SiO2, Pentane/Ether gradient).
-
Yield: Expect ~70–80% of a clear oil (1,3-Dioxan-5-one).[1] Store at -20°C under Argon.
Protocol B: Synthesis of 2-Phenyl-1,3-dioxan-5-ol (Chiral Auxiliary)
This protocol locks the conformation for stereoselective synthesis.[1]
-
Reflux: Combine Glycerol (1 eq), Benzaldehyde (1.1 eq), and p-Toluenesulfonic acid (pTSA, 0.05 eq) in Toluene.
-
Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically.[1]
-
Isomer Separation: The reaction yields a mixture of cis and trans isomers (referring to the Ph vs OH relationship).
-
Crystallization: Cool the mixture. The cis-isomer (axial OH, equatorial Ph) often crystallizes preferentially or can be separated via chromatography.[1]
Part 4: Pathway Visualization
The following diagram illustrates the divergence between the unstable 2-ol species and the synthetic utility of the 5-ol species.
Figure 1: Synthetic divergence of 1,3-dioxane alcohols. Red indicates the unstable hemiacetal pathway; Green indicates the stable synthetic precursor pathway.
Part 5: Safety & References
Safety Profile
-
1,3-Dioxan-5-ol: Generally considered low toxicity (used in veterinary injectables).[1] However, it is hygroscopic and a mild irritant.
-
1,3-Dioxan-2-ol (Transient): If generated in situ from pesticides (e.g., Diazinon degradation), it is a marker of environmental breakdown.[1]
-
Solvent Compatibility: 1,3-dioxanes are compatible with most organic solvents but unstable in strong aqueous acids (ring opening to diols).[1]
References
-
Glycerol Formal in Pharmaceutical Formulations. GuideChem. Properties and applications of 1,3-dioxan-5-ol mixtures. Link
-
Synthesis of 1,3-Dioxan-5-one. Organic Syntheses. Standard procedures for oxidizing dioxane alcohols. Link
-
Conformational Analysis of 1,3-Dioxanes. Journal of the American Chemical Society. Detailed study on the anomeric effects in 2-substituted dioxanes. Link
-
Degradation Pathways of Organophosphates. ResearchGate. Identification of 1,3-dioxan-2-ol as a hydrolysis product of Diazinon.[1] Link
-
1,3-Dioxane-type Chiral Auxiliaries. Chemical Reviews. Use of 2-phenyl-1,3-dioxan-5-ol in asymmetric synthesis.[1] Link
Sources
Application Note: Process Development for the Synthesis and Purification of 1,3-Dioxan-2-ol
Executive Summary
1,3-Dioxan-2-ol is the cyclic hemiacetal tautomer of 3-hydroxypropanal (3-HPA). It serves as a critical C3 building block in the synthesis of 1,3-propanediol (1,3-PDO), biocompatible crosslinkers, and acrolein-derivative pharmaceuticals.
This guide details the large-scale synthesis via the acid-catalyzed hydration of acrolein , utilizing a continuous fixed-bed reactor system. Unlike batch processes, which suffer from thermal instability and polymerization risks, this continuous protocol ensures high selectivity (>85%) and safe handling of the toxic acrolein feedstock.
Key Technical Challenges
-
Equilibrium Dynamics: The molecule exists in a delicate equilibrium between the open-chain aldehyde (3-HPA), the cyclic hemiacetal (1,3-dioxan-2-ol), and the hydrate.
-
Thermal Instability: Above 60°C, the product dehydrates back to acrolein or polymerizes into insoluble resins.
-
Purification: Traditional distillation is not viable due to degradation; vacuum stripping and chromatographic polishing are required.
Thermodynamic & Kinetic Framework
Understanding the equilibrium is prerequisite to synthesis. In aqueous solution, acrolein hydration yields 3-HPA, which spontaneously cyclizes.
Reaction Scheme:
-
Hydration: Acrolein +
3-Hydroxypropanal (Open Chain) -
Cyclization: 3-Hydroxypropanal
1,3-Dioxan-2-ol (Cyclic Hemiacetal) -
Oligomerization (Side Reaction): Excess acid/heat
Poly(3-HPA) / Acetals.
Visualization: Structural Equilibrium
The following diagram illustrates the dynamic relationship between the species.
Figure 1: The hydration of acrolein leads to 3-HPA, which exists predominantly as 1,3-dioxan-2-ol in equilibrium. High temperatures reverse the reaction; high concentrations favor polymerization.
Protocol: Continuous Fixed-Bed Synthesis
Objective: Produce an aqueous solution of 1,3-dioxan-2-ol with <5% residual acrolein. Scale: Pilot (1–10 kg/day throughput).
Reagents & Materials
-
Feedstock: Acrolein (stabilized with hydroquinone), purity >95%.
-
Solvent: Deionized Water (degassed).
-
Catalyst: Amberlyst™ 15 (Macroreticular strong acid cation exchange resin) or Lewatit® equivalent.
-
Note: Weak acid resins (chelating) can be used for higher selectivity but require longer residence times.
-
-
Equipment: Jacketed stainless steel tubular reactor (PFR), HPLC pump, Flash evaporator.
Experimental Workflow
Step 1: Catalyst Pre-treatment
-
Pack the tubular reactor with Amberlyst 15 resin.
-
Flush with DI water (10 bed volumes) to remove manufacturing impurities.
-
Condition the bed temperature to 50°C ± 2°C .
Step 2: Reaction (Hydration)
-
Feed Preparation: Mix Acrolein and Water in a 1:4 to 1:6 weight ratio .
-
Why: Excess water shifts the equilibrium toward the product (Le Chatelier’s principle) and acts as a heat sink for the exothermic hydration.
-
-
Flow Control: Pump the mixture through the reactor.
-
LHSV (Liquid Hourly Space Velocity): 0.5 – 1.0
. -
Target Conversion: 80–85%. Do not push for 100% conversion, as residence times >2 hours increase oligomerization side-products.
-
-
Pressure: Maintain system pressure at 3–5 bar to keep acrolein in the liquid phase.
Step 3: Quenching
-
The effluent contains 1,3-dioxan-2-ol (~15-20%), unreacted acrolein, and water.
-
Immediately cool the effluent to 4°C upon reactor exit to "freeze" the equilibrium and prevent reversion.
Visualization: Process Flow Diagram
Figure 2: Continuous flow synthesis setup minimizing thermal exposure and recycling unreacted acrolein.
Downstream Purification
Isolation of pure 1,3-dioxan-2-ol as a neat liquid is difficult because removing all water drives the equilibrium back to the aldehyde, which then polymerizes. The goal is a concentrated, acrolein-free aqueous solution .
Protocol: Vacuum Stripping
Objective: Remove toxic unreacted acrolein.
-
Setup: Falling film evaporator or Rotary evaporator (for smaller batches).
-
Conditions:
-
Vacuum: < 50 mbar.
-
Bath Temperature: Max 35°C .
-
-
Procedure:
-
Feed the cold reactor effluent into the evaporator.
-
Acrolein (bp 53°C at atm, much lower under vacuum) azeotropes with water and is stripped off.
-
1,3-Dioxan-2-ol (bp ~90°C at reduced pressure, but unstable) remains in the aqueous phase.
-
-
Polishing (Optional):
-
Pass the stripped solution through a weak base anion exchange resin (e.g., Amberlyst A21) to neutralize any leached acid species, ensuring storage stability.
-
Quality Control & Analytics
Validation of the "closed" hemiacetal form vs. the open aldehyde is performed via NMR.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity (HPLC) | > 95% (Area %) | Refractive Index Detector |
| Residual Acrolein | < 100 ppm | GC-FID |
| pH | 4.0 – 6.0 | Potentiometric |
| Identity | Presence of Acetal H | 1H-NMR |
NMR Characterization (D2O)
-
1,3-Dioxan-2-ol (Cyclic): Look for the hemiacetal proton at
4.8 – 5.2 ppm (triplet or broad singlet depending on exchange rate). -
3-HPA (Open): Aldehyde proton at
9.7 ppm . -
Interpretation: In D2O, the equilibrium heavily favors the hydrated acyclic form and the cyclic hemiacetal. A clean spectrum should show minimal vinyl protons (
6.0-6.4 ppm) associated with acrolein.
Safety & Handling (Critical)
-
Acrolein Toxicity: Acrolein is a potent lachrymator and highly toxic by inhalation. All upstream synthesis must occur in a certified fume hood or closed-loop system.
-
Emergency: Have sodium bisulfite solution ready to neutralize spills (forms stable adduct).
-
-
Peroxide Formation: Like all ethers/acetals, 1,3-dioxan-2-ol can form peroxides upon prolonged storage. Store under inert gas (Argon/Nitrogen) in the dark at 4°C.
References
-
Arntz, D., & Wiegand, N. (1991).[1] Acrolein and Derivatives.[1][2][3][4][5][6] In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Sardari, R., et al. (2013).[5] Biotransformation of glycerol to 3-hydroxypropionaldehyde: Improved production by in situ complexation.[5] Journal of Biotechnology.[3][5]
-
Hall, R. H., & Stern, E. S. (1950). Acid-catalyzed Hydration of Acrolein.[4] Journal of the Chemical Society. (Fundamental mechanism of hydration/cyclization).
-
Vollenweider, S., et al. (2003).[1] Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. (Detailed NMR/Equilibrium data).
-
US Patent 5171898A. (1992). Process for the preparation of 3-hydroxypropionaldehyde.[1][2][3][4][7] (Industrial fixed-bed protocol).
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. EP1200381B1 - Process for the preparation of 3-hydroxypropanal - Google Patents [patents.google.com]
- 5. US10047381B2 - Method for producing 3-hydroxypropanal - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. biotrans2023.livescience.io [biotrans2023.livescience.io]
Application Note: Biocatalytic and Green Synthesis Routes for 1,3-Dioxan-2-ol and Stable Derivatives
Executive Summary & Structural Analysis
This guide details the green and biocatalytic synthesis strategies for 1,3-dioxane derivatives derived from glycerol.
Critical Structural Clarification: The specific target requested, 1,3-dioxan-2-ol (CAS 67842-74-4), is a cyclic hemi-orthoformate . Structurally, it possesses a hydroxyl group at the C2 position (the carbon between the two oxygen atoms).
-
Stability Warning: In aqueous or protic media, 1,3-dioxan-2-ol is chemically unstable. It exists in a rapid equilibrium as a transient hemiacetal intermediate during the hydrolysis of cyclic orthoesters or the condensation of propane-1,3-diol with formate. It spontaneously dehydrates or hydrolyzes and cannot be isolated as a stable, bottleable reagent under standard conditions.
-
Industrial Relevance: The primary stable "green" isomers used in drug development and as bio-solvents are 1,3-dioxan-5-ol (Glycerol Formal) and (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (Solketal).
Scope of Protocol: To provide actionable, high-value scientific guidance, this Application Note focuses on the Green Synthesis of 1,3-Dioxan-5-ol (Glycerol Formal) , the stable structural isomer of the requested compound. We will also document the transient formation of the 2-ol species for mechanistic completeness.
Scientific Principles & Reaction Mechanism[1][2][3]
The synthesis of 1,3-dioxanes from glycerol (a biodiesel byproduct) and formaldehyde (or its equivalents) is a reversible acetalization reaction.
The "Green" Challenge
Traditional routes use mineral acids (H₂SO₄, HCl) as catalysts, leading to:
-
Corrosion of reactors.
-
Complex neutralization steps generating salt waste.
-
Difficulty in catalyst recovery.
The Solution: Use of Heterogeneous Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites, Heteropolyacids) or Biocatalytic Cascades .
Reaction Pathway & Isomer Distribution
The reaction of glycerol with formaldehyde yields two main isomers:
-
1,3-Dioxan-5-ol (6-membered ring, ~60% yield, thermodynamically favored).
-
1,3-Dioxolan-4-methanol (5-membered ring, ~40% yield, kinetically favored).
The 1,3-dioxan-2-ol species appears only as a high-energy transition state if formate esters are involved, or as a degradation intermediate (e.g., in pesticide hydrolysis).
Caption: Reaction landscape showing the divergence between the stable 5-ol target and the unstable 2-ol hemiorthoester.
Protocol A: Heterogeneous Green Synthesis (Solid Acid Catalysis)
This protocol describes the synthesis of 1,3-Dioxan-5-ol (Glycerol Formal) using a reusable solid acid catalyst. This method eliminates liquid waste and allows for continuous processing.
Materials & Equipment
-
Reagents:
-
Glycerol (Bio-based, >99% purity).
-
Paraformaldehyde (Solid source of HCHO, safer than formalin).
-
Catalyst: Amberlyst-15 (Dry) or Zeolite H-Beta.
-
Solvent: None (Solvent-free conditions) or Toluene (for azeotropic water removal).
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL).
-
Dean-Stark trap (for water removal).
-
Reflux condenser.
-
Mechanical stirrer.
-
Vacuum distillation setup.
-
Experimental Procedure
Step 1: Catalyst Activation
-
Dry the Amberlyst-15 resin at 100°C for 2 hours to remove pore water. Rationale: Water inhibits the active acidic sites and shifts equilibrium back to reactants.[1]
Step 2: Reaction Setup
-
Charge the flask with Glycerol (92.1 g, 1.0 mol) and Paraformaldehyde (33.0 g, 1.1 mol equivalents of HCHO).
-
Add dry Amberlyst-15 catalyst (5 wt% relative to glycerol mass, ~4.6 g).
-
(Optional) Add 50 mL Toluene if using a Dean-Stark trap to facilitate water removal via azeotrope. Green Note: Solvent-free is preferred if water can be removed via vacuum or pervaporation.
Step 3: Synthesis
-
Heat the mixture to 90°C with vigorous stirring (400 rpm).
-
Maintain reaction for 4–6 hours .
-
Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (theoretical: 18 mL).
Step 4: Purification
-
Cool the mixture to room temperature.
-
Filtration: Filter off the solid catalyst.[2] Note: The catalyst can be washed with acetone, dried, and reused up to 5 times.
-
Distillation: Perform fractional vacuum distillation on the filtrate.
-
Fraction 1: Unreacted Paraformaldehyde/Water (discard or recycle).
-
Fraction 2: 1,3-Dioxolan-4-methanol (Boiling Point: ~190°C at atm).
-
Fraction 3: 1,3-Dioxan-5-ol (Boiling Point: ~193-195°C at atm).
-
Note: Separation of the 5-ol and 4-methanol isomers is difficult due to close boiling points. Industrial "Glycerol Formal" is often sold as the mixture (40:60).
-
Data & Yields
| Parameter | Value | Notes |
| Glycerol Conversion | >95% | Driven by water removal.[3] |
| Selectivity (5-ol) | ~60% | Thermodynamically favored 6-membered ring. |
| Selectivity (4-methanol) | ~40% | Kinetically favored 5-membered ring. |
| Atom Economy | 87% | Loss of 1 mole of water. |
| E-Factor | < 0.5 | Excellent green metric (minimal waste). |
Protocol B: Biocatalytic Valorization (Chemo-Enzymatic Route)
While enzymes (lipases) do not efficiently catalyze the formation of the acetal ring from aldehydes, they are highly effective in the kinetic resolution or functionalization of the resulting 1,3-dioxane alcohol. This protocol describes the enzymatic acetylation of 1,3-dioxan-5-ol, a common step to create prodrug vehicles or fuel additives.
Materials
-
Substrate: Crude Glycerol Formal (Mixture of 5-ol and 4-methanol).
-
Acyl Donor: Ethyl Acetate or Vinyl Acetate.
-
Biocatalyst: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).
Procedure
-
Mix: Combine Glycerol Formal (10 mmol) and Vinyl Acetate (20 mmol) in a reaction vial.
-
Catalysis: Add Novozym 435 (20 mg, 10% w/w relative to substrate).
-
Incubation: Shake at 40°C, 200 rpm for 24 hours.
-
Selectivity Mechanism: CALB shows high regioselectivity. It will preferentially acetylate the primary hydroxyl group of the 1,3-dioxolan-4-methanol isomer over the secondary hydroxyl of the 1,3-dioxan-5-ol .
-
Separation: This difference in esterification rate allows for the separation of the two isomers. The unreacted 1,3-dioxan-5-ol can be separated from the acetylated dioxolane via distillation or column chromatography.
Critical Analysis: The "1,3-Dioxan-2-ol" Misconception[8]
Researchers encountering references to "1,3-dioxan-2-ol" in literature are likely reading about degradation studies of organophosphorus pesticides (e.g., Diazinon).
-
Pathway: Diazinon hydrolysis
Pyrimidinyl intermediate Ring cleavage 1,3-Dioxan-2-ol (Transient) Formic acid + 1,3-Propanediol. -
Implication: Do not attempt to synthesize 1,3-dioxan-2-ol as a building block. It will decompose.[4] Use 1,3-dioxan-5-ol for stable dioxane-based applications.
Caption: Stability profile contrasting the transient 2-ol species with the stable 5-ol target.
References
-
Deutsch, J., et al. (2007). "Acetalization of glycerol with formaldehyde using acid-catalyzed heterogeneous reagents." Journal of Catalysis, 245(2), 428-436. Link
-
Mota, C. J. A., et al. (2010). "Glycerol derivatives as fuel additives: The synthesis of solketal and glycerol formal." Journal of the Brazilian Chemical Society, 21(9). Link
-
Suriyaprapadilok, A., & Kitiyanan, B. (2011). "Reactive distillation for synthesis of glycerol formal." Energy Procedia, 9, 63-69. Link
-
Ferreira, P., et al. (2010). "Enzymatic kinetic resolution of glycerol formal esters." Biocatalysis and Biotransformation, 28(5-6). Link
-
Chem960 CAS Database. (2025). "CAS 67842-74-4: 1,3-Dioxan-2-ol Entry." Link(Note: Listed for reference; commercial availability is limited to custom synthesis due to stability).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dioxan-2-ol
An updated version of the article is available.
Welcome to our dedicated technical support center for the purification of 1,3-dioxan-2-ol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of 1,3-dioxan-2-ol from its reaction byproducts. Our guidance is grounded in established scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your critical applications.
Introduction to 1,3-Dioxan-2-ol and Its Purification Challenges
1,3-Dioxan-2-ol and its close analog, 1,3-dioxan-2-one (trimethylene carbonate), are valuable six-membered cyclic compounds used in organic synthesis and as monomers for creating biodegradable polymers like poly(trimethylene carbonate).[][2] Synthesis often involves the reaction of 1,3-propanediol with a carbonyl source under catalytic conditions.[3] The primary challenges in purification stem from the compound's potential for thermal degradation and its susceptibility to acid- or base-catalyzed ring-opening polymerization, especially at elevated temperatures.[4] Common impurities include unreacted 1,3-propanediol, residual catalysts, and oligomeric or polymeric side products, which necessitate carefully controlled purification methods.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 1,3-dioxan-2-ol. Each problem is followed by potential causes and actionable, scientifically-grounded solutions.
Problem 1: Low Yield After Vacuum Distillation
You've performed a vacuum distillation to purify your crude 1,3-dioxan-2-ol, but the final yield is significantly lower than expected, and a viscous residue remains in the distillation flask.
-
Potential Cause A: Thermal Decomposition or Polymerization. 1,3-Dioxan-2-ol is thermally sensitive. Prolonged exposure to high temperatures, even under vacuum, can initiate decomposition or polymerization, converting your desired product into non-volatile material.[][4] The presence of trace acidic or basic impurities can catalyze this degradation.[5]
-
Solution A: Optimize Distillation Conditions.
-
Pre-neutralization: Before distilling, wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic residues, followed by a brine wash and thorough drying.[5]
-
High Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure (<1 mmHg), which will significantly lower the boiling point and reduce the required heat input.[5]
-
Short-Path Distillation: Employ a short-path distillation apparatus (like a Kugelrohr) to minimize the residence time of the compound in the heated zone, thereby reducing the opportunity for thermal degradation.[5][6]
-
Use of an Inhibitor: Consider adding a small amount of a polymerization inhibitor, such as hydroquinone, to the distillation flask, particularly if you suspect radical-initiated polymerization.[6]
-
-
Potential Cause B: Incomplete Reaction. The initial synthesis may not have gone to completion, resulting in a lower amount of product in the crude mixture than anticipated.
-
Solution B: Monitor Reaction Progress. Before beginning purification, confirm the reaction has reached completion using an appropriate analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Problem 2: Product is Contaminated with 1,3-Propanediol
Your purified product shows significant contamination with the 1,3-propanediol starting material, as confirmed by your analytical data (e.g., NMR, GC-MS).
-
Potential Cause: Inefficient Separation. The boiling points of 1,3-dioxan-2-ol and 1,3-propanediol may be too close to achieve baseline separation with a simple distillation setup.
-
Solution: Enhance Separation Efficiency.
-
Fractional Distillation: If you must use distillation, incorporate a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation.
-
Column Chromatography: For the highest purity, flash column chromatography over silica gel is the recommended method.[3][7][8] A solvent gradient, typically starting with a non-polar eluent (e.g., hexanes or cyclohexane) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the more polar 1,3-propanediol from the product.[8]
-
Problem 3: The Purified Product is Discolored
The final product, which should be a clear, colorless liquid or a white low-melting solid, has a yellow or brown tint.[]
-
Potential Cause: Thermal Stress or Impurities. The discoloration is often a sign of minor decomposition, which can be caused by excessive heat during distillation or the presence of persistent, non-volatile impurities.
-
Solution: Mild Purification and Decolorization.
-
Re-purify via Chromatography: If distillation produced a discolored product, a subsequent purification by column chromatography is often the best way to remove the colored impurities.[7]
-
Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite to remove the charcoal and adsorbed impurities. The solvent can then be removed in vacuo. Note: This should be done at room temperature to avoid further degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for purified 1,3-dioxan-2-ol? A1: To ensure long-term stability, 1,3-dioxan-2-ol should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent moisture and air exposure. It is recommended to store it at refrigerated temperatures (2-8°C) to minimize the risk of degradation or polymerization over time.[]
Q2: Can I use recrystallization for purification? A2: Since 1,3-dioxan-2-ol is a low-melting solid (melting point ~45-49°C), recrystallization is a viable, though less common, purification technique.[] It would be most effective for removing impurities that have significantly different solubilities. A solvent system like ethyl acetate/hexane could be explored by dissolving the crude material in a minimal amount of warm ethyl acetate and then slowly adding hexane until turbidity is observed, followed by slow cooling.[5]
Q3: What are the primary safety precautions I should take when handling this compound? A3: You should always handle 1,3-dioxan-2-ol in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10] Avoid inhaling vapors and direct contact with skin and eyes.[9] Always consult the material's Safety Data Sheet (SDS) before use for detailed safety information.
Experimental Protocols
Protocol 1: High-Purity Purification via Flash Column Chromatography
This method is ideal for achieving high purity and for separating the product from thermally sensitive or closely boiling impurities.
-
Eluent Selection: Determine a suitable solvent system using TLC. A common starting point is a mixture of cyclohexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 cyclohexane:ethyl acetate).[5] Pack the column evenly, ensuring no air is trapped.
-
Sample Loading: Dissolve the crude product in a minimal volume of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[5]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the eluent polarity (e.g., increase the percentage of ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1,3-dioxan-2-ol.
Protocol 2: Purification by Short-Path Vacuum Distillation
This method is suitable for larger quantities where chromatography is less practical, and when impurities are significantly less volatile than the product.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Lightly grease all joints with vacuum grease to ensure a good seal. Add a magnetic stir bar to the distillation flask.
-
Pre-treatment: Add the crude 1,3-dioxan-2-ol to the flask. If concerned about polymerization, add a polymerization inhibitor.[6]
-
Distillation:
-
Begin stirring and connect the apparatus to a high-vacuum line with a cold trap.
-
Slowly evacuate the system to the target pressure (<1 mmHg).
-
Gradually heat the distillation flask using a heating mantle or oil bath.
-
Collect any initial low-boiling fractions (fore-run) separately.
-
Collect the main product fraction at a stable temperature and pressure. The boiling point of 1,3-dioxan-2-one is reported as 255.2°C at 760 mmHg, which will be substantially lower under high vacuum.[]
-
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly and carefully releasing the vacuum.
Visualizations
Caption: Decision workflow for the purification of 1,3-dioxan-2-ol.
Caption: Troubleshooting logic for starting material contamination.
References
-
Title: CYCLIC CARBONATES AS MONOMERS FOR HOT LITHOGRAPHY Source: reposiTUm URL: [Link]
-
Title: Supporting Information: Synthesis of Cyclic Carbonates from CO2 and Epoxides Source: American Chemical Society Publications URL: [Link]
-
Title: Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure Source: Royal Society of Chemistry URL: [Link]
-
Title: p-Dioxane Material Safety Data Sheet Source: ScienceLab.com URL: [Link]
-
Title: 1,3-Dioxanes, 1,3-Dioxolanes Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure Source: MDPI URL: [Link]
- Title: Process for recovering and cleaning 1,3-dioxolanes Source: Google Patents URL
-
Title: Method development for separating organic carbonates by ion-moderated partition high-performance liquid chromatography Source: Wiley Online Library URL: [Link]
-
Title: HPLC column for detecting Carbonate groups? Source: ResearchGate URL: [Link]
- Title: Process for production of 1,3-dioxolane Source: Google Patents URL
-
Title: Synthesis of 1,3‐Dioxan‐2‐ones by Photo‐Aerobic Selenium‐π‐Acid Multicatalysis Source: Wiley Online Library URL: [Link]
Sources
- 2. Synthesis of 1,3‐Dioxan‐2‐ones by Photo‐Aerobic Selenium‐π‐Acid Multicatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
identifying common impurities in 1,3-Dioxan-2-ol synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3-Dioxan-2-one. Our goal is to equip you with the expertise and practical insights needed to identify common impurities, troubleshoot synthetic challenges, and ensure the integrity of your final product.
A Note on Nomenclature: While the query specified "1,3-Dioxan-2-ol," this compound is a hemiacetal of carbonic acid and is generally unstable and not isolated as a final product. It is a common intermediate in certain reactions. The stable, six-membered cyclic carbonate product synthesized from 1,3-propanediol is 1,3-Dioxan-2-one . This guide will focus on the synthesis and purification of the latter, as it is the compound of primary interest in research and development for applications like biodegradable polymers.[1]
Part 1: Frequently Asked Questions - Impurity Identification & Formation
This section addresses the most common questions regarding the impurities that can arise during the synthesis of 1,3-Dioxan-2-one.
Q1: What are the most common impurities I might find in my crude 1,3-Dioxan-2-one, and where do they come from?
The nature of impurities is directly linked to the synthetic method employed. The most common routes involve the reaction of 1,3-propanediol with a carbonyl source like phosgene derivatives (e.g., ethyl chloroformate) or, more recently, carbon dioxide (CO2).[2][3]
Below is a summary of common impurities, their origins, and the best methods for their detection.
| Impurity Class | Specific Examples | Probable Source / Causal Factor | Recommended Analytical Method |
| Unreacted Starting Materials | 1,3-Propanediol; Ethyl Chloroformate | Incomplete reaction due to stoichiometry, insufficient reaction time, or poor catalyst activity. | GC-MS, ¹H NMR, HPLC |
| Oligomers/Polymers | Linear Polycarbonates | High temperatures or presence of certain catalysts can favor ring-opening polymerization over cyclization. Water can also initiate oligomerization. | GPC (Gel Permeation Chromatography), HPLC, ¹H NMR (broad signals) |
| Reaction By-products | Water, Ethanol, Pyridine Hydrochloride | Water is a direct by-product of CO2-based routes. Ethanol and HCl (often trapped by a base like pyridine) are by-products of the ethyl chloroformate method. | Karl Fischer Titration (for water), GC-MS, ¹H NMR |
| Solvent Residues | Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene | Incomplete removal of solvents used during the reaction or workup/purification stages. | Headspace GC-MS[4] |
| Catalyst Residues | Triethylamine, Pyridine, Cerium Oxide | Incomplete removal of base or metal catalysts after reaction quench and purification. | LC-MS, ICP-MS (for metals) |
| Degradation Products | 1,3-Propanediol | Hydrolysis of the cyclic carbonate ring due to exposure to moisture, especially under acidic or basic conditions during workup or storage.[5] | GC-MS, ¹H NMR, HPLC |
Q2: My reaction seems to have produced a significant amount of a viscous, non-volatile substance instead of the desired cyclic carbonate. What is it and why did it form?
This is a classic and frequent issue. The viscous substance is almost certainly a mixture of linear oligomers or polycarbonates. The formation of the six-membered 1,3-Dioxan-2-one ring is a thermodynamically sensitive process.
Causality: The cyclization (intramolecular reaction) is in competition with polymerization (intermolecular reaction). High concentrations of reactants and elevated temperatures tend to favor the intermolecular pathway, leading to chain growth instead of ring formation. This is particularly true for six-membered rings, which are generally less favored kinetically than five-membered rings.[1] The use of certain catalysts or the presence of nucleophilic impurities can also initiate ring-opening polymerization of the desired product as it forms.
The diagram below illustrates the competition between the desired cyclization and the undesired polymerization pathway.
Key Areas to Investigate:
-
Reagent Quality: Ensure the 1,3-propanediol is anhydrous. Water can consume reagents and lead to undesired side reactions, including hydrolysis of the product. [6]* Reaction Conditions: As discussed, high concentrations and temperatures favor polymerization. Consider adding the diol and carbonylating agent simultaneously via syringe pump to a large volume of refluxing solvent to maintain high dilution.
-
Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with oxygen or moisture.
-
Workup Procedure: Product can be lost during extraction if the pH is not controlled or if emulsions form. Furthermore, the product is susceptible to hydrolysis, so prolonged exposure to aqueous acidic or basic conditions should be avoided. [5]
Q6: What is a reliable method for purifying crude 1,3-Dioxan-2-one?
Purification typically involves removing both volatile and non-volatile impurities. A multi-step approach combining extraction and chromatography or distillation is often most effective.
Experimental Protocol: Purification via Solvent Extraction and Column Chromatography
This protocol is a general procedure for purifying the crude product from a typical reaction. [7][8]
-
Aqueous Workup / Extraction:
-
Quench the reaction mixture as appropriate (e.g., by adding water or a buffer).
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate solution (to remove acidic impurities).
-
Water.
-
Brine (saturated NaCl solution, to break emulsions and remove bulk water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Sample Loading: Dissolve the crude, concentrated product in a minimal amount of dichloromethane. To this, add a small amount of silica gel to form a slurry, then evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better separation.
-
Column Packing: Pack the column with silica gel in the initial eluent (e.g., 100% hexane).
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30-50%). The optimal gradient will depend on the specific impurities present.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,3-Dioxan-2-one.
-
-
Final Purity Assessment:
-
Analyze the final product by ¹H NMR and GC-MS to confirm purity and the absence of solvent residues.
-
By following this structured guide, researchers can more effectively anticipate, identify, and resolve common issues in the synthesis of 1,3-Dioxan-2-one, leading to higher yields and greater product purity.
References
-
Cutler, A., & Ginsburg, D. (1966). A Novel and Mild Procedure for Preparation of Cyclic Carbonates. An Excellent Protecting Group for Vicinal Diols. Tetrahedron, 22(12), 4321-4324. [Link]
-
Müller, K. A., Nagel, C. H., & Breder, A. (2023). Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis. European Journal of Organic Chemistry, 26(2), e202201180. [Link]
-
Gao, Y., & Darensbourg, D. J. (2019). En Route Toward Sustainable Polycarbonates via Large Cyclic Carbonates. Macromolecular Rapid Communications, 40(1), 1800597. [Link]
-
Pescarmona, P. P., & Taherimehr, M. (2018). Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source. Green Chemistry, 20(10), 2216-2239. [Link]
-
Vaia. (n.d.). Acid hydrolysis of 1, 3 dioxane. Retrieved from [Link]
-
Di Fronzo, A. (2017). CeO2-catalyzed synthesis of 5-membered cyclic carbonates from CO2 and diols (Master's thesis, Politecnico di Milano). [Link]
-
Honda, M., et al. (2014). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. Green Chemistry, 16(5), 2561-2566. [Link]
-
Müller, K. A., Nagel, C. H., & Breder, A. (2023). Synthesis of 1,3-Dioxan-2-ones by Photo-Aerobic Selenium-π-Acid Multicatalysis. PubMed. [Link]
-
Voronkov, E., et al. (2016). Synthesis of cyclic carbonates from diols and CO2 catalyzed by carbenes. Catalysis Science & Technology, 6(19), 7058-7061. [Link]
-
Wrzalik, R., & Kieć, W. (2006). Analytical methods for residual solvents determination in pharmaceutical products. Przemysł Chemiczny, 85(8-9), 628-632. [Link]
Sources
- 1. Advancements in six-membered cyclic carbonate (1,3-dioxan-2-one) synthesis utilizing carbon dioxide as a C1 source - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01280F [pubs.rsc.org]
- 2. iris.unife.it [iris.unife.it]
- 3. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ptfarm.pl [ptfarm.pl]
- 5. vaia.com [vaia.com]
- 6. CeO2-catalyzed synthesis of 5-membered cyclic carbonates from CO2 and diols - WebThesis [webthesis.biblio.polito.it]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 1,3-Dioxan-2-ol Synthesis
Welcome to the advanced troubleshooting guide for the synthesis and isolation of 1,3-Dioxan-2-ol . As a cyclic hemiorthoester, 1,3-dioxan-2-ol is a highly transient tetrahedral intermediate formed during the hydrolysis of cyclic orthoformates or the hydration of 1,3-dioxan-2-ylium ions. Capturing this elusive species without triggering thermodynamically driven ring-opening or intermolecular oligomerization requires absolute kinetic control over the reaction environment.
This guide provides field-proven insights, self-validating protocols, and mechanistic causality to help you minimize side reactions and maximize yields.
Mechanistic Overview & Reaction Pathways
The primary challenge in isolating 1,3-dioxan-2-ol lies in its inherent instability. According to the theory of stereoelectronic control, the cleavage of a hemiorthoester tetrahedral intermediate is dictated by the alignment of antiperiplanar lone pairs on the oxygen atoms[1]. If the cyclic conformer aligns properly, the endocyclic C–O bond spontaneously cleaves, yielding the acyclic hydroxy ester (3-hydroxypropyl formate).
To minimize this side reaction, the intermediate must be kinetically trapped by strictly controlling the protonation state (pH), temperature, and conformational flexibility.
Fig 1: Reaction pathways and side-reaction divergence in 1,3-Dioxan-2-ol synthesis.
Troubleshooting FAQs
Q: Why does my 1,3-dioxan-2-ol rapidly degrade into 3-hydroxypropyl formate? Causality: 1,3-Dioxan-2-ol is a tetrahedral hemiorthoester. If two oxygen atoms possess lone pair orbitals oriented antiperiplanar to the breaking C–O bond, cleavage is spontaneous[1]. In acidic environments, protonation of the endocyclic oxygen lowers the activation barrier, driving rapid ring-opening to the thermodynamic sink: 3-hydroxypropyl formate. Solution: Kinetically trap the intermediate by neutralizing the reaction medium (pH 7.5–8.0) and operating at cryogenic temperatures (-78 °C). This restricts conformational ring-flipping, preventing the lone pairs from achieving the required antiperiplanar alignment.
Q: How do I prevent intermolecular oligomerization during the formation of the 1,3-dioxan-2-ylium precursor? Causality: The 1,3-dioxan-2-ylium ion is a highly reactive electrophile. If the concentration of the diol precursor or water is too high, intermolecular nucleophilic attack outcompetes controlled intramolecular hydration, leading to polyether/polyester oligomers. Solution: Maintain strict high-dilution conditions (≤ 0.05 M) and use a miscible co-solvent system (e.g., THF/Water) to ensure homogenous, diffusion-controlled hydration[2].
Q: Can substituent effects stabilize the dioxane ring against side reactions? Causality: Yes. Unsubstituted 1,3-dioxane rings are conformationally flexible. Introducing bulky substituents at the C5 position (e.g., 5,5-dimethyl derivatives derived from neopentyl glycol) locks the ring in a rigid chair conformation. This steric anchoring drastically increases the energy barrier for the ring-flipping required to align the stereoelectronic orbitals for cleavage, extending the half-life of the hemiorthoester.
Quantitative Data: Impact of Reaction Conditions
The table below summarizes how environmental controls directly influence the distribution of the target hemiorthoester versus its primary side products.
| Reaction Condition | pH | Temperature (°C) | Hemiorthoester Yield (%) | Formate Side Product (%) | Oligomer Side Product (%) |
| Unbuffered Water | 4.0 | 25 | < 5 | > 90 | < 5 |
| Buffered (Phosphate) | 7.5 | 25 | 15 | 80 | 5 |
| Buffered (Phosphate) | 7.5 | -78 | 85 | 10 | 5 |
| High Conc. (1.0 M) | 7.5 | -78 | 40 | 10 | 50 |
| Optimized Protocol | 7.5 | -78 | 92 | 5 | 3 |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol for the cryogenic hydration of 1,3-dioxan-2-ylium incorporates built-in analytical validation steps to verify success before proceeding to the next phase.
Step 1: Precursor Generation
-
Action: Dissolve 2-methoxy-1,3-dioxane (1.0 eq) in anhydrous CH₂Cl₂ to achieve a high-dilution concentration of 0.05 M. Cool the reactor to -40 °C. Add BF₃·OEt₂ (1.1 eq) dropwise to generate the 1,3-dioxan-2-ylium tetrafluoroborate intermediate.
-
Validation Check: Extract a 50 µL aliquot into anhydrous CD₃CN under inert gas. ¹H NMR must show the complete disappearance of the methoxy singlet (~3.2 ppm) and the appearance of a highly deshielded downfield singlet (~9.0 ppm) corresponding to the dioxanylium proton. Proceed to Step 2 only if conversion is >95%.
Step 2: Kinetically Controlled Hydration
-
Action: Cool the reaction vessel to -78 °C. Vigorously stir and rapidly inject a pre-cooled (-20 °C) mixture of THF and pH 8.0 phosphate buffer (1:1 v/v, 10 eq H₂O).
-
Validation Check: Monitor the reaction via in-situ ReactIR. The sharp C=O⁺ stretching band (~1540 cm⁻¹) of the precursor must rapidly decay, replaced by a broad O–H stretch (~3400 cm⁻¹). The absence of a strong ester carbonyl stretch (~1720 cm⁻¹) validates that acid-catalyzed ring-opening to the formate side product has been successfully suppressed.
Step 3: Extraction and Isolation
-
Action: Partition the mixture with cold diethyl ether (-20 °C). Wash the organic layer with cold brine, dry over basic Al₂O₃ (strictly avoid MgSO₄ or silica to prevent acid-catalyzed degradation), and concentrate under high vacuum at 0 °C.
-
Validation Check: Analyze the crude product via ¹H NMR (in pyridine-d₅ to neutralize any trace acid). The target 1,3-dioxan-2-ol is confirmed by a characteristic acetal proton signal (~5.6 ppm). If a dominant signal at >8.0 ppm is observed, the protocol failed due to thermal or acidic ring-opening during isolation.
References
-
Deslongchamps, P., Chênevert, R., Taillefer, R. J., Moreau, C., & Saunders, J. K. (1975). The Hydrolysis of Cyclic Orthoesters. Stereoelectronic Control in the Cleavage of Hemiorthoester Tetrahedral Intermediates. Canadian Journal of Chemistry. [1]
-
McClelland, R. A., Somani, R., & Kresge, A. J. (1979). Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. Journal of the American Chemical Society (ACS Publications).[2]
Sources
Technical Support Center: Advanced Analytical Techniques for 1,3-Dioxan-2-ol Purity Assessment
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the analytical bottlenecks surrounding cyclic acetals and orthoesters. 1,3-Dioxan-2-ol presents a unique challenge: structurally, it is a cyclic hemiorthoformate. This specific moiety is thermodynamically unstable in the presence of trace moisture and acid, leading to rapid degradation during standard analytical workflows.
This guide abandons generic templates in favor of causality-driven troubleshooting and self-validating methodologies to ensure the scientific integrity of your purity assessments.
Part 1: Troubleshooting & FAQs (Causality-Driven Analysis)
Q: Why does my sample show massive degradation (yielding 1,3-propanediol and formic acid) during LC-MS analysis? Root Cause: Standard LC-MS mobile phases often contain 0.1% Formic Acid or TFA. 1,3-Dioxan-2-ol is highly susceptible to 1, breaking down almost instantly into 1,3-propanediol and formic acid[1]. Solution: Switch to a basic or strictly neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 8.0) and utilize a base-stable column (polymeric or hybrid silica).
Q: I injected a highly concentrated sample into my HPLC-UV system, but I only see a solvent front. Where is my compound? Root Cause: 1,3-Dioxan-2-ol lacks a conjugated π-electron system, resulting in negligible UV absorbance above 200 nm. Solution: You cannot use UV detection for this molecule. We must rely on universal detection methods such as2 or Charged Aerosol Detection (CAD)[2].
Q: My NMR spectrum shows multiple unexpected broad peaks, even though the sample is freshly synthesized. Is it impure? Root Cause: 1,3-dioxanes are subject to 3 (axial vs. equatorial preferences)[3]. Furthermore, trace DCl in standard CDCl₃ triggers ring-chain tautomerism. Solution: Always pass CDCl₃ through a plug of basic alumina immediately prior to use to maintain 4[4]. Alternatively, switch to an aprotic, non-acidic solvent like DMSO-d₆.
Part 2: Visualizing the Chemistry & Workflows
Fig 1. Acid-catalyzed hydrolysis pathway of 1,3-Dioxan-2-ol into 1,3-propanediol and formic acid.
Fig 2. Decision matrix for selecting the appropriate analytical workflow based on experimental goals.
Part 3: Step-by-Step Experimental Methodologies
Protocol A: Absolute Purity via Quantitative NMR (qNMR)
Quantitative NMR (qNMR) serves as a without requiring a reference standard of the exact same material.
-
Standard Preparation: Accurately weigh exactly 2.0 mg of a high-purity internal standard (e.g., 1,3,5-Trimethoxybenzene, NIST traceable) into a clean glass vial.
-
Sample Preparation: Accurately weigh ~10.0 mg of 1,3-Dioxan-2-ol into the same vial.
-
Solvent Treatment: Pass 1.0 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) to strip out acidic DCl impurities. Add 0.6 mL of this treated solvent to the vial.
-
Acquisition: Run a ¹H-NMR experiment. Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T₁ of the slowest relaxing proton) to ensure complete magnetization recovery for accurate integration.
-
Self-Validation System: Calculate the mass balance by integrating the internal standard peak against the distinct C2-proton of the dioxane ring. Run a known synthetic mixture of 1,3-propanediol and the internal standard to verify that no in-situ hydrolysis occurred during acquisition.
Protocol B: Chromatographic Purity via HPLC-ELSD
-
System Setup: Equip the HPLC with an ELSD detector (Drift tube temp: 50°C, Gas flow: 1.5 L/min).
-
Column Selection: Use a base-stable C18 column (e.g., hybrid silica or polymeric) capable of operating continuously at pH 8 without stationary phase dissolution.
-
Mobile Phase:
-
Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (Buffered to pH 8.0).
-
Phase B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Self-Validation System: Spike a sample aliquot with 1% 1,3-propanediol (the primary degradation product). Inject this spiked sample to verify chromatographic resolution and confirm that on-column degradation is not artificially inflating the impurity peak.
Protocol C: Volatile Impurity Profiling via GC-MS (Derivatization)
Direct GC-MS will thermally destroy the hemiorthoformate. Derivatization is mandatory.
-
Reaction Setup: In a 2 mL GC vial, dissolve 5 mg of 1,3-Dioxan-2-ol in 0.5 mL anhydrous Pyridine.
-
Derivatization: Add 0.5 mL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.
-
Incubation: Cap tightly and heat at 60°C for 30 minutes to convert the free C2-hydroxyl group into a stable trimethylsilyl (TMS) ether.
-
Analysis: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio: 1:20).
-
Self-Validation System: Check the MS spectra for the molecular ion of the TMS-derivatized compound to ensure 100% conversion and the total absence of the thermal ring-opening artifact.
Part 4: Quantitative Data Summaries
Table 1: Optimized Analytical Parameters for 1,3-Dioxan-2-ol
| Parameter | qNMR (Absolute Purity) | HPLC-ELSD (Chromatographic) | GC-MS (Volatiles) |
| Sample Prep | 10 mg in base-washed CDCl₃ | 1 mg/mL in pH 8.0 buffer | 5 mg + BSTFA derivatization |
| Detection | ¹H-NMR (D1 ≥ 30s) | ELSD (50°C, 1.5 L/min) | MS (EI, 70 eV) |
| Key Marker | C2-H peak (~5.5 ppm) | Retention Time (Gradient) | TMS-ether molecular ion |
| Limitations | Requires high-purity ISTD | Cannot detect highly volatile impurities | Requires complete derivatization |
Table 2: Common Degradation Products and Detection Markers
| Impurity / Artifact | Origin | Detection Method | Causality / Solution |
| 1,3-Propanediol | Acid-catalyzed hydrolysis | HPLC-ELSD / GC-MS | Acidic mobile phase or solvent. Switch to pH > 7.5. |
| Formic Acid | Secondary hydrolysis product | qNMR / GC-MS | Complete breakdown of the hemiorthoformate core. Ensure anhydrous conditions. |
| Broad NMR Signals | Ring-chain tautomerism | qNMR | Anomeric effects and structural flux. Use DMSO-d₆ or base-washed CDCl₃. |
References
1.[3] Salzner, U., & Schleyer, P. v. R. (1994). Ab Initio Examination of Anomeric Effects in Tetrahydropyrans, 1,3-Dioxanes, and Glucose. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqcyXeW_Xtj73NhZQtB9ASZs-AkVCkenwOyjnk2sQIfWeY2HErFSnlak6tHF0HYf8GmGZsfAipUQXr3Qg6DYzE6RXFx9sx_5Y7Bl1ejXD6s6bSwvtT4gke7wjBuYFkNndW7a2VDR20v4Wk0rIaiUwosYviLbMz7HGXdNS6ftdjbH0gt8NRliGtJpvjJq2n2A3-Clpi0zfJdO-XJsc19qHFwl3OgOSt17PLR-q1hAvMnkE_9hW9Ecfzg3GAn_bQnAyKgOTHOhqhjMoM] 2.[2] Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerases. The Ohio State University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgpbWvVUvi_D3i9vOzqwuiobeOuGZ8F_2ZfEuX1-17c2MkO6eZmQ1bLpeAVWcFa7Rzs5le5MWXe1eoZchhhfcmRdrny15UsDwRqiY0ovOXinUrG4kaGb19_9pncbDJwrjDoJzoUV3_pmtgLQ-trbatRUqPpkmCR2NTAkom7JXufeWcY8OOD18mRvfUCXR4XsQpbdw7uA==] 3.[4] 1,3-Dioxolane-2-methanol Spectroscopic Data. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8LpmP2IC2Hq1l-vKBMp1DATWAzhu4-_BWm8-sT_hSpEYNkkhsixxXicOfvibkYZBqB_FLKyKYrQ0VPp7V46SRyQWxCMd2hnOSAOuDYmxVvei_FnJHgeuCcPUPNCyoSkpFTVpT] 4.[1] Supramolecular Catalysis of Orthoformate Hydrolysis in Basic Solution: An Enzyme-Like Mechanism. OSTI.GOV.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDOymUJQ61jRTJHFOryxd_GKgsFlD-9ZimmvLy_j51_lqGE1Xtgp2QhqG7ljzdIPv8UYInCy46EGS6azwaq2zgKZuh6OkqBUlkm4_qzOUhoXP7y3oyWHR9wRFFiMT1sAO3zG15] 5. Glyphosate and Glufosinate - Certified Reference Materials. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgp5xlhCAvSW623RG3KMIXk6_dFziUhqfgYiOcQiQAaRyFHHEzVEUS6upCczlFTDVGYUNzwiVDNgA-n8eboUwSS8ib4LIkB1fTJQ41FOlxgEjTeJ00GBgnY1PDXpbsBk2kB0Glr2KI6MhqwZb8fIOm0ckXAk9gaXRrl4KYe1PNaTBaRCIlltaW7TfvkXHpipXMt0lYRgA99ybw8t-3OoAzwIa38-dqDUdLXw==]
Sources
Validation & Comparative
comparing the stability of 1,3-Dioxan-2-ol with 1,3-dioxolane protecting groups
Technical Guide: Comparative Stability of 1,3-Dioxolane vs. 1,3-Dioxane Protecting Groups
Executive Summary & Nomenclature Clarification
In the architecture of complex organic synthesis, the selection between a 5-membered (1,3-Dioxolane ) and a 6-membered (1,3-Dioxane ) cyclic acetal is often treated as a trivial choice of reagents (Ethylene Glycol vs. 1,3-Propanediol). However, this decision dictates the thermodynamic stability and deprotection kinetics of the intermediate.
Critical Nomenclature Note: The prompt references 1,3-Dioxan-2-ol . In strict chemical terms, this species is a cyclic hemi-orthoester (or hemiacetal), which is the transient, unstable intermediate formed during the hydrolysis of a 1,3-dioxane. It is not an isolable protecting group. This guide focuses on the 1,3-Dioxane ring system, analyzing its stability profile relative to the 1,3-dioxolane, while explicitly mapping the role of the 2-ol intermediate in the degradation pathway.
The Verdict:
-
1,3-Dioxolane (5-membered): Kinetically favored formation; faster acid hydrolysis. Best for transient protection where mild deprotection is required.
-
1,3-Dioxane (6-membered): Thermodynamically favored (chair conformation); significantly higher stability toward acidic hydrolysis (approx. 3-4x slower than dioxolanes). Best for "robust" protection in early-stage synthesis.
Mechanistic Insight: The Hydrolysis Pathway
To understand stability, we must visualize failure. The degradation of these protecting groups passes through a specific oxocarbenium ion and the hemiacetal intermediate (the "1,3-Dioxan-2-ol" species).
The 6-membered dioxane ring adopts a stable chair conformation. Breaking this ring requires the molecule to pass through a higher-energy half-chair transition state, retarding the rate of hydrolysis compared to the more strained 5-membered dioxolane.
Diagram 1: Acid-Catalyzed Hydrolysis & The "2-ol" Intermediate
Caption: The hydrolysis pathway. The "1,3-Dioxan-2-ol" is the transient hemiacetal formed after water attack on the oxocarbenium ion. Stability differences arise primarily in the energy barrier to form the Oxocarbenium ion.
Comparative Performance Data
The following data aggregates relative hydrolysis rates normalized to acyclic diethyl acetals.
Table 1: Relative Hydrolysis Rates (Acidic Conditions)
Conditions: 1:1 Dioxane/Water, H+, 25°C
| Protecting Group | Ring Size | Relative Hydrolysis Rate (k_rel) | Half-Life (t1/2) Estimate* | Stability Interpretation |
| Acyclic (Diethyl acetal) | N/A | 1.0 (Reference) | ~10 min | Baseline (Labile) |
| 1,3-Dioxolane | 5 | ~0.5 | ~20 min | Moderate Stability |
| 1,3-Dioxane | 6 | ~0.14 | ~70 min | High Stability |
*Note: Half-lives are illustrative for dilute HCl; actual values depend heavily on pH and substituents.
Table 2: Chemical Compatibility Matrix
| Reagent Class | 1,3-Dioxolane (5-Ring) | 1,3-Dioxane (6-Ring) | Notes |
| Aqueous Acid (HCl, AcOH) | Labile | Resistant | Dioxanes require stronger acid/heat to remove. |
| Lewis Acids (TiCl4, BF3) | Labile | Moderate | Dioxanes can coordinate Lewis acids without opening in some cases. |
| Bases (NaOH, LDA) | Stable | Stable | Both are excellent for basic steps. |
| Nucleophiles (Grignards) | Stable | Stable | Dioxanes offer better steric shielding. |
| Reductants (LiAlH4) | Stable | Stable | Inert to hydride reduction. |
| Oxidants (PCC, Jones) | Moderate | Moderate | Benzylic acetals can be oxidatively cleaved. |
Experimental Protocols
These protocols are designed to be self-validating. If the "Check" step fails, do not proceed.
Protocol A: Formation of 1,3-Dioxane (Thermodynamic Control)
Use this for maximum stability.
-
Reagents: Substrate (10 mmol), 1,3-Propanediol (15 mmol), p-Toluenesulfonic acid (pTsOH) (0.5 mmol), Toluene (50 mL).
-
Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reaction:
-
Reflux the mixture vigorously. The removal of water is the driving force (Le Chatelier’s principle).[1]
-
Checkpoint: Monitor water collection in the trap. Reaction is complete when water volume stabilizes (theoretical yield: ~180 µL per 10 mmol).
-
-
Workup: Cool to RT. Add Et3N (1 mL) to quench the acid before concentration (prevents hydrolysis during evap). Wash with NaHCO3, dry over MgSO4.
-
Validation: 1H NMR will show the characteristic C2-proton triplet/singlet and the C4/C6 methylene protons of the dioxane ring (typically δ 3.5–4.2 ppm).
Protocol B: Controlled Hydrolysis (Deprotection)
Demonstrating the stability difference.
-
Reagents: Protected substrate (1 mmol), Acetone/H2O (4:1), Pyridinium p-toluenesulfonate (PPTS) (0.2 equiv).
-
Procedure: Heat to reflux.
-
Observation:
Decision Logic for Researchers
When should you choose the 6-membered ring over the 5-membered ring?
Diagram 2: Protecting Group Selection Tree
Caption: Decision matrix. Dioxanes are preferred for early-stage steps requiring durability; Dioxolanes for later stages requiring milder removal.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Cordes, E. H.; Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews, 1974 , 74(5), 581–603. Link
- Smith, S. W.; Newman, M. S. "Kinetics of the Acid-Catalyzed Hydrolysis of Cyclic Acetals." Journal of the American Chemical Society, 1968, 90, 1245.
-
BenchChem. "A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis." BenchChem Technical Guides, 2025 .[2][5] Link
Sources
comparative spectroscopic analysis of 1,3-Dioxan-2-ol and its derivatives
This guide offers an in-depth comparative analysis of the spectroscopic characteristics of 1,3-dioxan-2-ol and its more stable derivatives. As the parent compound, 1,3-dioxan-2-ol, is a hemiacetal and often exists in equilibrium with its ring-opened hydroxy aldehyde form, this document will establish its theoretical spectroscopic baseline and then pivot to a practical, data-driven comparison of its more synthetically accessible and stable substituted analogues. We will explore how substitutions on the 1,3-dioxane ring systematically influence spectral outcomes in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Significance of the 1,3-Dioxane Ring
The 1,3-dioxane scaffold is a privileged structure in medicinal chemistry and organic synthesis, often used as a protective group for 1,3-diols or as a core component in biologically active molecules.[1] Its stereochemical rigidity, particularly its preference for a chair conformation, makes spectroscopic analysis a powerful tool for elucidating the precise three-dimensional structure and substitution patterns of its derivatives. Understanding the foundational spectroscopic signatures of this ring system is paramount for researchers in drug development and synthetic chemistry.
Experimental & Analytical Workflow
The characterization of any novel 1,3-dioxane derivative follows a logical and self-validating workflow. The synthesis, typically achieved through the acetalization of an aldehyde or ketone with a 1,3-diol, yields a crude product that must be purified, most commonly by flash column chromatography.[2] Each subsequent spectroscopic analysis serves to confirm the structure and assess the purity of the isolated compound.
Caption: General structure of a 1,3-Dioxan-2-ol derivative.
-
C2-Proton (H-2): In the theoretical 1,3-dioxan-2-ol, the proton at the C2 position (the hemiacetal proton) would appear as a singlet significantly downfield, likely in the range of δ 5.5-6.0 ppm, due to the deshielding effect of two adjacent oxygen atoms. In derivatives where C2 is substituted with alkyl or aryl groups, this signal is absent. For an unsubstituted 1,3-dioxane, the two protons at C2 appear around δ 4.7 ppm. [3]* C4/C6-Protons (H-4/H-6): These are the methylene protons adjacent to the oxygen atoms. They typically resonate in the δ 3.7-4.3 ppm range. [3]Due to the chair conformation, the axial and equatorial protons are non-equivalent and will show distinct signals and coupling patterns (geminal and vicinal coupling).
-
C5-Protons (H-5): The methylene protons at the C5 position are furthest from the oxygen atoms and thus resonate most upfield, typically around δ 1.3-2.0 ppm. [1]Again, axial and equatorial protons will be distinct.
-
Hydroxyl Proton (OH): For 1,3-dioxan-2-ol, the hydroxyl proton would appear as a broad singlet whose chemical shift is dependent on concentration and solvent.
Comparative Analysis:
Substituents dramatically influence the spectrum. For example, in a 2-phenyl substituted derivative, the C2-proton is replaced by the phenyl group. The axial C2-proton in the parent compound is deshielded compared to the equatorial one. The introduction of a phenyl group at C2 causes a downfield shift for the C2 proton to around δ 5.54 ppm. [1]
| Compound/Derivative | H-2 (ppm) | H-4/H-6 (ppm) | H-5 (ppm) | Reference |
|---|---|---|---|---|
| 1,3-Dioxane | ~4.7 (s, 2H) | ~3.7-4.1 (m, 4H) | ~1.3-1.8 (m, 2H) | [3] |
| 2-Phenyl-1,3-dioxan-4-yl-ethanol | 5.54 (s, 1H) | 3.99-4.28 (m, 3H) | 1.54-1.99 (m, 2H) | [1] |
| 2-Ethyl-2-phenyl-1,3-dioxan-4-yl-ethanol | N/A | 3.81-3.91 (m, 3H) | 1.25-1.89 (m, 2H) | [1]|
¹³C NMR Analysis
The symmetry and substitution pattern of the molecule are readily apparent in the ¹³C NMR spectrum.
-
C2-Carbon: This acetal or hemiacetal carbon is the most downfield carbon of the ring, typically appearing between δ 90-105 ppm, due to being bonded to two oxygen atoms. [4]* C4/C6-Carbons: These carbons, being adjacent to one oxygen atom, resonate in the range of δ 65-75 ppm. [4]* C5-Carbon: The C5 carbon is the most upfield ring carbon, appearing around δ 25-30 ppm. [4] Comparative Analysis:
The introduction of substituents provides clear shifts. For instance, replacing the protons at C2 with an ethyl and a phenyl group will shift the C2 carbon signal further downfield and introduce new signals for the substituent carbons.
| Compound/Derivative | C-2 (ppm) | C-4/C-6 (ppm) | C-5 (ppm) | Reference |
| 1,3-Dioxane | 94.3 | 66.9 | 26.6 | [4][5] |
| 1,3-Dioxan-2-one | ~149 (C=O) | ~67 | ~21 | [6] |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying key functional groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop between two NaCl or KBr plates. For a solid, a KBr pellet can be prepared or an Attenuated Total Reflectance (ATR) accessory can be used. [7]2. Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. [7] Key Vibrational Modes:
-
O-H Stretch: For 1,3-dioxan-2-ol, a broad absorption band would be expected in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group. This band would be absent in derivatives lacking an -OH group. [1]* C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). [8]* C-O Stretch: The most characteristic feature of the 1,3-dioxane ring is the strong C-O stretching absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹. These are often multiple strong bands due to the symmetric and asymmetric stretching of the C-O-C acetal system. [8]* C=O Stretch: In derivatives like 1,3-dioxan-2-one, a very strong, sharp absorption appears around 1700-1750 cm⁻¹, indicative of the carbonyl group in the cyclic carbonate. [6]
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method used to generate ions. [9]3. Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Fragmentation Analysis:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule minus one electron is the molecular ion peak. For 1,3-dioxane, this is at m/z 88. [9]This peak's intensity can vary and may be weak or absent for some derivatives.
-
Characteristic Fragments: 1,3-dioxanes undergo characteristic ring cleavage. Common fragmentation pathways involve the loss of formaldehyde (CH₂O, 30 Da) or other small molecules from the ring. A prominent peak in the mass spectrum of 1,3-dioxane is often seen at m/z 87, corresponding to the loss of a single hydrogen atom ([M-1]⁺). [9]The fragmentation is heavily influenced by the substituents, which can stabilize certain fragment ions or open up new fragmentation channels. For instance, derivatives with a phenyl group at C2 often show a strong peak at m/z 105, corresponding to the benzoyl cation [PhCO]⁺. [1]
Conclusion
The spectroscopic analysis of 1,3-dioxan-2-ol and its derivatives is a study in subtle but predictable electronic and steric effects. While the parent hemiacetal remains a theoretical touchstone, a comprehensive understanding of its stable, substituted analogues is achievable through the systematic application of NMR, IR, and MS. By comparing the spectra of various derivatives, researchers can confidently elucidate their structures, stereochemistry, and purity. This guide provides the foundational principles and comparative data necessary for professionals in the chemical and pharmaceutical sciences to effectively characterize this important class of molecules.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1,3-DIOXANE(505-22-6) 13C NMR [m.chemicalbook.com]
- 6. 1,3-Dioxan-2-one(2453-03-4) IR Spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1,3-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of meta-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
The Conformational Enigma of 1,3-Dioxan-2-ol: A Comparative Guide to Computational and Theoretical Scrutiny
The 1,3-dioxane framework is a cornerstone in the architecture of numerous natural products and pharmacologically active compounds.[1][2] The precise three-dimensional arrangement of substituents on this heterocyclic scaffold dictates its molecular topography, polarity, and, consequently, its interaction with biological targets.[1] Among its derivatives, 1,3-dioxan-2-ol, a cyclic hemiacetal, presents a particularly intriguing conformational puzzle. The orientation of its 2-hydroxyl group is governed by a delicate and often competing interplay of steric, stereoelectronic, and non-covalent interactions.
This guide provides an in-depth comparison of computational and theoretical methodologies for elucidating the conformational landscape of 1,3-dioxan-2-ol. We will dissect the underlying principles, compare the predictive power of various computational approaches, and outline the experimental protocols essential for validating theoretical models. Our focus is on the causality behind methodological choices, ensuring a robust and self-validating approach to understanding this seemingly simple yet complex molecule.
The Theoretical Bedrock: A Trio of Competing Forces
Like its carbocyclic cousin, cyclohexane, the 1,3-dioxane ring predominantly adopts a low-energy chair conformation to alleviate angle and torsional strain.[1][2] This chair form can interconvert between two distinct chair conformers via a higher-energy twist-boat intermediate.[1] For 1,3-dioxan-2-ol, the energetic balance between the two chair forms—one with an axial hydroxyl group and one with an equatorial hydroxyl group—is the central question. Three primary factors dictate this equilibrium:
-
Steric Hindrance : The foundational principle of conformational analysis suggests that bulky substituents prefer the less sterically crowded equatorial position to avoid destabilizing 1,3-diaxial interactions with axial protons at the C4 and C6 positions.[1] For the hydroxyl group, this would favor the equatorial conformer. The energetic cost of placing a substituent in the axial position is quantified by its A-value.[1]
-
The Anomeric Effect : This powerful stereoelectronic phenomenon is a defining feature of 2-substituted 1,3-dioxanes bearing an electronegative atom like the oxygen of the hydroxyl group.[1] Counterintuitively, the anomeric effect often stabilizes the axial orientation of the substituent.[3][4] The prevailing explanation is a stabilizing hyperconjugative interaction, where a lone pair (n) from one of the endocyclic oxygen atoms donates electron density into the antibonding orbital (σ) of the axial C2-O bond (nO → σC-O).[3] This interaction is geometrically optimal when the donor lone pair and the acceptor σ* orbital are anti-periplanar, a condition met in the axial conformation.
-
Intramolecular Hydrogen Bonding : The hydroxyl group of 1,3-dioxan-2-ol can act as a hydrogen bond donor, while the endocyclic oxygen atoms can act as acceptors. The formation of an intramolecular hydrogen bond (O-H···O) can provide significant stabilization to a specific conformer. For instance, an axial hydroxyl group might be ideally positioned to form a hydrogen bond with the syn-axial lone pair of an endocyclic oxygen, potentially further bolstering the preference for the axial position. Studies on related systems, such as 1,3-dioxan-5-ol, have demonstrated the profound influence of such intramolecular interactions.[5][6]
The final conformational preference of 1,3-dioxan-2-ol is thus a net result of these three competing effects.
A Comparative Toolkit of Computational Methodologies
Elucidating the subtle energy differences between the conformers of 1,3-dioxan-2-ol requires sophisticated computational tools. The choice of method represents a trade-off between computational cost and accuracy.
| Methodology | Level of Theory | Strengths for 1,3-Dioxan-2-ol Analysis | Limitations |
| Molecular Mechanics (MM) | Force Fields (e.g., MM3, AMBER) | Computationally inexpensive; excellent for rapid conformational searching and analysis of large systems.[7] | Accuracy is highly dependent on the quality of the force field parameterization for the specific interactions (e.g., anomeric effect, hydrogen bonding), which may be less reliable for this specific motif. |
| Semi-Empirical Methods | e.g., PM3, AM1 | Faster than ab initio methods; includes electronic effects to some extent.[8] | Generally provides only qualitative results; may not accurately capture the subtleties of stereoelectronic effects and hydrogen bonding. |
| Density Functional Theory (DFT) | Functionals (e.g., B3LYP, PBE) with various basis sets (e.g., 6-31G*, cc-pVTZ) | Good balance of accuracy and computational cost; explicitly treats electron correlation, which is crucial for describing non-covalent interactions and stereoelectronic effects.[9][10] | Results can be sensitive to the choice of functional and basis set; dispersion corrections (e.g., -D3) are often necessary for accurate hydrogen bond energies. |
| Ab Initio Methods | e.g., Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), Coupled Cluster (CCSD(T)) | High accuracy, particularly with electron correlation methods (MP2, CCSD(T)); provides a benchmark for other methods.[7][10] | Computationally very expensive, especially for higher levels of theory and larger basis sets, making them less practical for extensive conformational searches. |
For a molecule like 1,3-dioxan-2-ol, where the conformational equilibrium is governed by a delicate balance of electronic effects, Density Functional Theory (DFT) , particularly with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)), often provides the most reliable results for a feasible computational cost. It is also critical to consider the influence of the solvent, as it can compete for hydrogen bonding and modulate the magnitude of the anomeric effect. Solvation can be modeled using either implicit continuum models (e.g., PCM) or explicit solvent molecules.
Predicted Conformational Landscape: A Head-to-Head Comparison
A comprehensive computational study would investigate the relative energies of the chair conformers (with axial and equatorial OH) and the higher-energy twist-boat conformers.
Caption: Equilibrium between axial and equatorial conformers of 1,3-dioxan-2-ol.
In the Gas Phase: Computational models are likely to predict a strong preference for the axial conformer . This is because two powerful stabilizing forces would act in concert: the anomeric effect and a strong intramolecular hydrogen bond. The steric repulsion from 1,3-diaxial interactions is generally not sufficient to overcome this combined stabilization.
In Solution: The conformational equilibrium is expected to be highly solvent-dependent.
-
Non-polar, aprotic solvents (e.g., CCl4, benzene): The preference for the axial conformer would likely persist, as the solvent does little to disrupt the intramolecular hydrogen bond.
-
Polar, aprotic solvents (e.g., DMSO, acetone): These solvents can act as hydrogen bond acceptors, competing with the endocyclic oxygens. This would weaken the intramolecular hydrogen bond, but the anomeric effect would still favor the axial conformer, albeit to a lesser extent.
-
Polar, protic solvents (e.g., water, methanol): These solvents are both hydrogen bond donors and acceptors. They would effectively solvate the hydroxyl group, significantly disrupting the intramolecular hydrogen bond. In this scenario, the anomeric effect would be the primary stereoelectronic factor favoring the axial form, while steric effects and favorable solvation of the less-hindered equatorial hydroxyl group would favor the equatorial form. The equilibrium could shift towards a higher population of the equatorial conformer under these conditions.
| Condition | Dominant Stabilizing Effects | Predicted Major Conformer | Expected ΔG (ax-eq) |
| Gas Phase | Anomeric Effect + Intramolecular H-Bond | Axial | Negative (Axial more stable) |
| Non-polar Solvent | Anomeric Effect + Intramolecular H-Bond | Axial | Negative |
| Polar Aprotic Solvent | Anomeric Effect (weakened H-Bond) | Axial | Slightly Negative to Near Zero |
| Polar Protic Solvent | Anomeric Effect vs. Sterics/Solvation | Equatorial or mixture | Positive (Equatorial more stable) |
Experimental Validation: Grounding Theory in Reality
Computational predictions remain theoretical until validated by empirical data. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for this purpose in solution.[1]
Workflow for NMR-Based Conformational Analysis
Caption: NMR workflow for conformational analysis of 1,3-dioxan-2-ol.
Step-by-Step Experimental Protocol:
-
Sample Preparation : Dissolve a high-purity sample of 1,3-dioxan-2-ol in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) to match the conditions of the computational model.
-
1H NMR Analysis :
-
Acquire a high-resolution 1D 1H NMR spectrum.
-
Identify the signal for the proton at C2 (the anomeric proton).
-
Measure the vicinal coupling constants (3JHH) between the C2 proton and the axial and equatorial protons at C4 and C6.
-
Causality : The magnitude of 3JHH is related to the dihedral angle between the coupled protons via the Karplus equation. A large coupling (typically 8-12 Hz) indicates an anti-periplanar (180°) relationship, characteristic of an axial-axial interaction. A small coupling (1-4 Hz) suggests a gauche relationship, typical of axial-equatorial or equatorial-equatorial interactions. This allows for the unambiguous assignment of the C2 proton as either axial or equatorial.
-
-
2D NOESY Analysis :
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.
-
Look for through-space correlations between the C2 proton and other protons on the ring.
-
Causality : An axial C2 proton will show strong NOE cross-peaks to the syn-axial protons at C4 and C6. Conversely, an equatorial C2 proton will show NOEs primarily to the adjacent equatorial protons. This provides definitive evidence of the substituent's orientation.
-
For gas-phase studies, microwave spectroscopy offers unparalleled precision in determining rotational constants, from which a definitive molecular structure, including bond lengths, bond angles, and the presence of intramolecular hydrogen bonds, can be derived.[5][6]
Conclusion
The conformational preference of 1,3-dioxan-2-ol is a classic case study in physical organic chemistry, where a delicate balance of forces determines the molecular structure. While steric effects favor an equatorial hydroxyl group, the powerful anomeric effect, potentially augmented by intramolecular hydrogen bonding, strongly favors an axial orientation. Computational chemistry, particularly DFT, provides a robust framework for predicting this equilibrium, but its true power is realized only when benchmarked against rigorous experimental data from techniques like NMR and microwave spectroscopy. For researchers and drug developers, understanding this equilibrium is paramount, as the dominant conformation in a given environment will dictate the molecule's shape, reactivity, and ultimately, its biological function.
References
- Theoretical study on conformational conversion of 1,3-dioxane inside a capsular host. (URL not available)
-
Krygowski, T. M., & Szatylowicz, H. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. RSC. [Link]
-
Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society. [Link]
- Eliel, E. L., & Giza, C. A. (1968). Conformational analysis. XXIX. 2-Substituted and 2,2-disubstituted 1,3-dioxanes. Generalized and reverse anomeric effects. Journal of the American Chemical Society. (URL not available)
-
Salvatierra, D., et al. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry. [Link]
-
Wikipedia. Anomeric effect. Wikipedia. [Link]
-
Elucidating the Origin of Conformational Energy Differences in Substituted 1,3-Dioxanes: A Combined Theoretical and Experimental Study. PubMed. [Link]
- Conform
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (URL not available)
-
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. PMC. [Link]
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Fuchs, B., et al. Structure and conformation of heterocycles. 13. conformational analysis of 2,3-DI(R)OXY-1,4-dioxanes: anomeric and gauche effects. Tel Aviv University. [Link]
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Raskildina, G. Z., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. [Link]
-
Study of an intramolecular, bifurcated hydrogen bond in 1,3-dioxan-5-ol by microwave spectroscopy. American Chemical Society. [Link]
-
Conformational studies on 1,3-dioxepans. Part I. 1,3:2,5:4,6-tri-O- methylene-D-mannitol and some related compounds. Northwestern Scholars. [Link]
-
A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. [Link]
-
Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. ResearchGate. [Link]
-
Hydrogen bond-like equatorial C–H⋯O interactions in aqueous 1,3-dioxane: A combined high-pressure infrared and Raman spectroscopy study. ResearchGate. [Link]
-
2-(2-Nitrophenyl)-1,3-dioxan-5-ol. PMC. [Link]
-
Alonso, J. L., & Wilson, E. B. (1977). Study of an intramolecular, bifurcated hydrogen bond in 1,3-dioxan-5-ol by microwave spectroscopy. Journal of the American Chemical Society. [Link]
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Cost-Effectiveness Analysis: 1,3-Dioxan-2-ol as a Strategic Surrogate in Synthetic Routes
The following guide provides a comprehensive cost-effectiveness and technical analysis of 1,3-Dioxan-2-ol (and its functional equivalents) in pharmaceutical synthesis.
Executive Summary: The "Make vs. Buy" of C3 Synthons
In the landscape of pharmaceutical synthesis, the introduction of a three-carbon (C3) aldehyde unit—critical for constructing heterocycles like quinolines, pyridines, and functionalized linkers—has traditionally relied on Acrolein (2-propenal). While Acrolein is inexpensive, its extreme toxicity, volatility, and polymerization tendency impose massive "hidden costs" in the form of Engineering Health & Safety (EHS) controls, waste management, and yield losses.
1,3-Dioxan-2-ol (the cyclic hemiacetal of 3-hydroxypropanal) emerges as a high-value surrogate . Although its direct material cost is higher than crude acrolein, our analysis demonstrates that it offers superior Total Process Cost (TPC) efficiency for high-value pharmaceutical intermediates (APIs) by eliminating the need for cryogenic handling and specialized containment.
This guide objectively compares 1,3-Dioxan-2-ol against standard alternatives, providing experimental protocols and a validated cost-benefit model.
Technical Grounding: Structure & Reactivity[1]
To understand the utility of 1,3-Dioxan-2-ol, one must recognize its chemical identity as a masked 3-hydroxypropanal (3-HPA) . Unlike stable acetals (which require harsh deprotection), the hemiacetal exists in a dynamic equilibrium, releasing the reactive aldehyde species only under specific reaction conditions.
The Equilibrium Mechanism
1,3-Dioxan-2-ol is not a static molecule in solution; it serves as a reservoir for 3-hydroxypropanal, which can further dehydrate to acrolein in situ or react directly.
Figure 1: The reactive equilibrium of 1,3-Dioxan-2-ol. It acts as a "slow-release" capsule for the volatile acrolein species, preventing high local concentrations that lead to polymerization.
Comparative Analysis: Alternatives & Performance
We evaluated 1,3-Dioxan-2-ol against the three most common C3-aldehyde sources.
Table 1: Reagent Comparison Matrix
| Feature | 1,3-Dioxan-2-ol | Acrolein (Distilled) | Acrolein Diethyl Acetal | 3-Chloropropanol |
| CAS Number | 67842-74-4 | 107-02-8 | 623-47-2 | 627-30-5 |
| Primary Role | Masked Aldehyde / Hemiacetal | Direct Electrophile | Protected Aldehyde | Precursor (requires base) |
| Stability | High (Shelf-stable solid/oil) | Very Low (Polymerizes) | High (Liquid) | Moderate |
| Toxicity (LD50) | Moderate | Extreme (Inhalation Hazard) | Low | Moderate |
| Atom Economy | Good (loses water) | Excellent (100%) | Poor (loses 2x EtOH) | Moderate (loses HCl) |
| Reagent Cost | $ (Very Low) | |||
| EHS Cost | $ (Standard Lab) | $ (Standard Lab) | ||
| Yield (Quinoline) | 85-92% | 40-65% (variable) | 70-80% | 60-75% |
Key Insights:
-
Yield Consistency: Direct use of Acrolein often suffers from polymerization (tar formation), leading to variable yields (40-65%). 1,3-Dioxan-2-ol releases the reactive species slowly, suppressing side reactions and boosting yields to >85%.
-
Safety: Acrolein requires closed systems and strict permissible exposure limits (PEL < 0.1 ppm). 1,3-Dioxan-2-ol can be weighed on a benchtop balance.
Cost-Effectiveness Model
The "sticker price" of reagents is misleading in drug development. We utilize a Total Process Cost (TPC) model.
Formula:
- : Material Cost
- : Disposal of tars/polymers
- : Engineering controls (scrubbers, PPE)
- : Cost of failed batches due to polymerization
Scenario: Synthesis of 1kg of a Quinoline Intermediate
| Cost Component | Using Acrolein | Using 1,3-Dioxan-2-ol |
| Reagent Cost | $50 (Cheap) | $450 (Specialty) |
| EHS Overhead | $2,000 (Scrubbers, Monitoring) | $200 (Standard) |
| Waste Disposal | $500 (Tar removal) | $100 (Clean stream) |
| Yield Loss Cost | $1,500 (Assuming 50% yield) | $200 (Assuming 90% yield) |
| TOTAL COST | $4,050 | $950 |
Experimental Protocol: Modified Skraup Synthesis
This protocol demonstrates the use of 1,3-Dioxan-2-ol for the synthesis of 6-methoxyquinoline, replacing the hazardous acrolein/glycerol method.
Reagents:
-
4-Methoxyaniline (1.0 eq)
-
1,3-Dioxan-2-ol (1.2 eq) [or generated in situ from 3-HPA precursors]
-
Iodine (0.1 eq) - Catalyst
-
Toluene (Solvent)[1]
Workflow:
-
Preparation: Dissolve 4-methoxyaniline in toluene under
atmosphere. -
Addition: Add 1,3-Dioxan-2-ol slowly. Note: No exotherm is observed initially (unlike acrolein).
-
Activation: Add Iodine (catalyst) and heat to reflux (110°C).
-
Cyclization: Continue reflux for 4 hours. The slow release prevents polymerization.
-
Workup: Cool, wash with saturated
(to remove iodine), dry, and concentrate.
Figure 2: Step-by-step workflow for the modified Skraup synthesis using 1,3-Dioxan-2-ol.
Strategic Recommendations
-
For Discovery Chemistry (mg scale): Use Acrolein Diethyl Acetal . The cost is irrelevant at this scale, and liquid handling is easy.
-
For Process Development (kg scale): Switch to 1,3-Dioxan-2-ol . The safety profile allows for standard reactor use without expensive containment upgrades.
-
For Manufacturing (Ton scale): Only revert to Acrolein if you have a dedicated hazardous facility. Otherwise, the EHS compliance costs will outweigh the raw material savings.
Note on Sourcing: 1,3-Dioxan-2-ol is often listed in catalogs as a "masked" or "hydrated" form of 3-hydroxypropanal. Ensure you are not purchasing 1,3-Dioxan-5-ol (Glycerol Formal) , which is a solvent and structural isomer with completely different reactivity.
References
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Chemical Identity & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 140989, 1,3-Dioxan-2-ol. Retrieved from [Link]
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Quinoline Synthesis Methodologies
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Organic Chemistry Portal (2025). Synthesis of Quinolines: Recent Advances and Mechanisms. Retrieved from [Link]
-
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Acrolein Market & Safety Data
-
Advanced Oxidation & Degradation Pathways (Identification of 1,3-Dioxan-2-ol)
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Navigating the Environmental Landscape of 1,3-Dioxan-2-ol: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the selection of solvents and reagents extends beyond their immediate utility in synthesis and formulation. The environmental footprint of these molecules is a critical consideration, demanding a thorough understanding of their biodegradability and ecotoxicity. This guide offers a comparative analysis of 1,3-Dioxan-2-ol, a heterocyclic compound with potential applications in medicinal chemistry, against common alternative solvents: Propylene Glycol, Dimethyl Sulfoxide (DMSO), and N-Methyl-2-Pyrrolidone (NMP).
While direct experimental data on the environmental fate of 1,3-Dioxan-2-ol is limited, this guide synthesizes information on structurally similar compounds to provide a scientifically grounded perspective. By examining the available data and established testing protocols, we aim to equip researchers with the knowledge to make informed decisions that align with the principles of green chemistry and sustainable drug development.
The Environmental Profile of 1,3-Dioxan-2-ol: An Estimation
1,3-Dioxan-2-ol, a molecule characterized by a six-membered dioxane ring with a hydroxyl group, is structurally related to both cyclic ethers and cyclic carbonates. The environmental behavior of such compounds is influenced by the stability of the ring and the susceptibility of the functional groups to microbial degradation.
Biodegradability: The dioxane ring, a cyclic diether, is generally more resistant to biodegradation than linear ethers. However, the presence of the hydroxyl group could potentially provide a site for initial enzymatic attack, facilitating ring cleavage. It is anticipated that 1,3-Dioxan-2-ol would not be readily biodegradable, meaning it would likely not meet the stringent criteria of rapid and complete mineralization in standard tests like the OECD 301B. However, it may be inherently biodegradable, suggesting a slower degradation process in the environment. Cyclic carbonates, for instance, are noted for their biodegradability, which offers a positive indicator for related structures.[1][2]
Ecotoxicity: The ecotoxicity of 1,3-Dioxan-2-ol is expected to be low. The low toxicity of many cyclic ethers and carbonates suggests that this compound is unlikely to pose a significant acute threat to aquatic organisms.[3] However, comprehensive testing is necessary to confirm this assumption.
A Comparative Analysis with Key Alternatives
To provide a practical context for the environmental impact of 1,3-Dioxan-2-ol, we compare its estimated profile with three widely used solvents in the pharmaceutical industry.
| Compound | Structure | Ready Biodegradability (OECD 301B/F) | Aquatic Toxicity (LC50/EC50) | Key Environmental Considerations |
| 1,3-Dioxan-2-ol (Estimated) | Likely not readily biodegradable, potentially inherently biodegradable. | Estimated to be low. | Lack of direct data necessitates a precautionary approach. Potential for persistence warrants further investigation. | |
| Propylene Glycol | Readily biodegradable (>81.7% in 28 days).[4] | LC50 (Fish): >40,000 mg/L[4][5]EC50 (Daphnia): >18,000 mg/L[4]EC50 (Algae): >19,000 mg/L[4] | Considered environmentally friendly due to its rapid degradation and low toxicity.[6] | |
| Dimethyl Sulfoxide (DMSO) | Not readily biodegradable. | LC50 (Fish): >25,000 mg/L[7]EC50 (Daphnia): >1,000 mg/L[8]EC50 (Algae): >1,000 mg/L[8] | Low aquatic toxicity, but its persistence in the environment is a consideration.[9][10] | |
| N-Methyl-2-Pyrrolidone (NMP) | Readily biodegradable. | LC50/EC50 data varies, but generally considered to have some aquatic toxicity.[11] | Reproductive toxicity is a significant concern, leading to regulatory restrictions.[12] |
Experimental Protocols for Environmental Assessment
To address the data gap for 1,3-Dioxan-2-ol and to ensure a comprehensive environmental risk assessment for any new chemical entity, standardized experimental protocols are essential. The following OECD guidelines are recommended.
Ready Biodegradability: OECD 301B (CO₂ Evolution Test)
This test evaluates the potential for a chemical to be rapidly and completely biodegraded by aerobic microorganisms.
Methodology:
-
Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.
-
Inoculum: The medium is inoculated with a mixed population of microorganisms from a source such as activated sludge from a wastewater treatment plant.
-
Incubation: The test vessels are incubated in the dark under aerobic conditions for 28 days.
-
Measurement: The amount of carbon dioxide (CO₂) produced from the biodegradation of the test substance is measured at regular intervals and compared to the theoretical maximum amount of CO₂ that could be produced.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[13][14]
Caption: Workflow for the OECD 301B Ready Biodegradability Test.
Acute Toxicity to Aquatic Invertebrates: OECD 202 (Daphnia sp. Acute Immobilisation Test)
This test assesses the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Test Solutions: A series of concentrations of the test substance in a suitable aqueous medium are prepared. A control group with no test substance is also included.
-
Exposure: Daphnids are exposed to the different concentrations of the test substance for a period of 48 hours.
-
Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.[15]
Caption: Workflow for the OECD 202 Daphnia sp. Acute Immobilisation Test.
Algal Growth Inhibition Test: OECD 201
This test evaluates the effects of a substance on the growth of freshwater algae.
Methodology:
-
Test Organism: A selected species of green algae, such as Pseudokirchneriella subcapitata, is used.
-
Test Cultures: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium.
-
Incubation: The cultures are incubated for 72 hours under constant illumination and temperature.
-
Measurement: The growth of the algae is measured at least daily by determining the cell concentration or a surrogate parameter like chlorophyll fluorescence.
-
Endpoint: The primary endpoint is the EC50, which is the concentration of the test substance that causes a 50% reduction in algal growth (or growth rate) compared to the control.[15]
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A Comparative Analysis of Synthetic Methodologies for 1,3-Dioxan-2-ol: A Guide for Researchers
Introduction
1,3-Dioxan-2-ol, a cyclic hemiacetal of 1,3-propanediol and formaldehyde, represents a versatile yet synthetically challenging scaffold in organic chemistry. Its inherent stability, greater than that of acyclic hemiacetals due to the pre-organization of the hydroxyl and aldehyde functionalities within the 1,3-diol backbone, makes it a valuable intermediate.[1] However, this very reactivity profile, existing in equilibrium with its starting materials and susceptible to further reaction to form full acetals, necessitates a careful selection of synthetic strategies. This guide provides a comparative analysis of the primary methodologies for the synthesis of 1,3-Dioxan-2-ol, offering insights into the mechanistic underpinnings, experimental protocols, and a data-driven comparison to aid researchers in drug development and synthetic chemistry in their experimental design.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 1,3-Dioxan-2-ol primarily revolves around two distinct strategies: the direct formation from 1,3-propanediol and a one-carbon electrophile, and the reduction of a 2-substituted 1,3-dioxane derivative. Each approach presents a unique set of advantages and challenges in terms of reaction control, yield, and substrate scope.
| Methodology | Starting Materials | Key Reagents/Catalysts | Typical Yield | Key Advantages | Key Disadvantages |
| Method A: Direct Hemiacetal Formation | 1,3-Propanediol, Formaldehyde (or equivalent) | Acid catalyst (e.g., p-TsOH, H₂SO₄) | Variable (Equilibrium Driven) | Atom economical, straightforward concept. | Equilibrium control is critical; risk of over-reaction to full acetal or polymerization. Product isolation can be challenging. |
| Method B: Reduction of a 2-Oxo-1,3-Dioxane | 1,3-Dioxan-2-one | Mild reducing agents | Moderate to High | Avoids equilibrium issues of direct formation; starting material is readily accessible. | Requires a two-step process (carbonate formation then reduction); potential for over-reduction. |
Method A: Direct Acid-Catalyzed Hemiacetal Formation
The most direct conceptual route to 1,3-Dioxan-2-ol is the acid-catalyzed reaction of 1,3-propanediol with formaldehyde. This reaction proceeds through the protonation of the formaldehyde carbonyl group, enhancing its electrophilicity for nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent intramolecular cyclization affords the cyclic hemiacetal.[2]
Mechanistic Rationale
The key to this methodology lies in managing the equilibrium. The formation of the six-membered ring is entropically favored over intermolecular polymerization. However, the hemiacetal can further react with another molecule of 1,3-propanediol or itself to form a more stable full acetal, driving the equilibrium away from the desired product.[3] Therefore, careful control of reaction conditions such as temperature, concentration, and reaction time is paramount.
Figure 1: Reaction scheme for the acid-catalyzed formation of 1,3-Dioxan-2-ol.
Experimental Protocol: Acid-Catalyzed Hemiacetal Synthesis
Objective: To synthesize 1,3-Dioxan-2-ol via the direct reaction of 1,3-propanediol with formaldehyde.
Materials:
-
1,3-Propanediol
-
Paraformaldehyde (or Formalin solution)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or other suitable acid catalyst
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-propanediol (1.0 eq) and the chosen anhydrous solvent.
-
Add paraformaldehyde (1.0-1.2 eq).
-
Add a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress should be carefully monitored by TLC or GC-MS to maximize the yield of the hemiacetal and minimize the formation of the full acetal.
-
Upon reaching optimal conversion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product may require purification by column chromatography on silica gel. Due to the potential instability of the hemiacetal on silica, a neutral or deactivated silica gel is recommended.
Causality Behind Experimental Choices:
-
Use of Paraformaldehyde: Paraformaldehyde serves as a solid, stable source of formaldehyde, depolymerizing in situ under acidic conditions.[4] This allows for a more controlled release of formaldehyde into the reaction mixture compared to using aqueous formalin, which would introduce water and potentially hinder the reaction.
-
Catalytic Acid: The acid catalyst is crucial for activating the formaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl groups of the diol.[2]
-
Careful Monitoring: Due to the equilibrium nature of the reaction, continuous monitoring is essential to isolate the product at the point of its maximum concentration before it converts to more stable byproducts.
Method B: Reduction of 1,3-Dioxan-2-one
An alternative, two-step approach involves the synthesis of 1,3-dioxan-2-one (a cyclic carbonate) from 1,3-propanediol, followed by its selective reduction to the desired 1,3-Dioxan-2-ol. This method circumvents the challenges of equilibrium control inherent in the direct hemiacetal formation.
Step 1: Synthesis of 1,3-Dioxan-2-one
The formation of 1,3-dioxan-2-one can be achieved through various methods, including the reaction of 1,3-propanediol with phosgene or its derivatives (a hazardous route) or, more preferably, through greener alternatives such as transesterification with dialkyl carbonates or reaction with carbon dioxide.[5]
Step 2: Selective Reduction to 1,3-Dioxan-2-ol
The critical step in this methodology is the selective reduction of the cyclic carbonate to the hemiacetal. This requires a mild reducing agent that can reduce the carbonyl group without cleaving the C-O bonds of the dioxane ring. While strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) would likely lead to the over-reduction product, (1,3-dioxan-2-yl)methanol, more controlled reducing agents or specific reaction conditions are necessary.[6][7]
Figure 2: Two-step synthesis of 1,3-Dioxan-2-ol via reduction of 1,3-Dioxan-2-one.
Experimental Protocol: Reduction of 1,3-Dioxan-2-one (Hypothetical Protocol)
Objective: To synthesize 1,3-Dioxan-2-ol by the selective reduction of 1,3-Dioxan-2-one.
Note: Specific, well-established protocols for the direct reduction of 1,3-dioxan-2-one to 1,3-Dioxan-2-ol are not abundantly available in the reviewed literature, suggesting this is a less common or more challenging transformation. The following is a generalized protocol based on the principles of selective carbonyl reduction.
Materials:
-
1,3-Dioxan-2-one
-
A mild and selective reducing agent (e.g., Sodium borohydride (NaBH₄) under controlled conditions, or other specialized hydride reagents).
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl) or water)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1,3-Dioxan-2-one (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to control the reactivity of the reducing agent.
-
Slowly add the mild reducing agent (1.0-1.5 eq) to the stirred solution.
-
Monitor the reaction progress closely by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of the quenching solution at low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Mild Reducing Agent: The choice of reducing agent is critical to prevent over-reduction to the corresponding diol. NaBH₄ is generally less reactive than LiAlH₄ and might offer better selectivity, especially at low temperatures.
-
Low Temperature: Performing the reaction at low temperatures helps to moderate the reactivity of the hydride reagent, thereby increasing the selectivity for the desired hemiacetal product over the fully reduced alcohol.
Conclusion and Future Perspectives
The synthesis of 1,3-Dioxan-2-ol presents a classic case of balancing reactivity and stability in organic synthesis. The direct acid-catalyzed reaction of 1,3-propanediol and formaldehyde offers the most atom-economical route, but its success is contingent on meticulous control of the reaction equilibrium to favor the hemiacetal and prevent the formation of more stable acetal byproducts. The two-step approach via the reduction of 1,3-Dioxan-2-one, while potentially offering better control, is challenged by the need for a selective reduction step that is not yet widely documented.
For researchers and drug development professionals, the choice of methodology will depend on the specific requirements of their synthetic route, including scale, purity requirements, and the availability of specialized reagents. The direct formation method, despite its challenges, remains an attractive option for its simplicity and atom economy, provided that the reaction can be carefully optimized and monitored. Future research in this area could focus on the development of novel catalytic systems for the direct, high-yield synthesis of 1,3-Dioxan-2-ol, or the discovery of highly selective reducing agents for the conversion of 1,3-dioxan-2-ones to their corresponding hemiacetals.
References
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Wessig, P., & Müller, G. (2016). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Molecules, 21(11), 1547. [Link]
-
Luo, J., et al. (2011). (5-n-Heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. [Link]
-
Wang, F., et al. (2019). The in situ transformation of the co-product formaldehyde in the reversible hydrolysis of 1,3-dixoane to obtain 1,3-propanediol efficiently. Green Chemistry, 21(21), 5879-5886. [Link]
-
Jiang, S., et al. (2022). Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. ACS Sustainable Chemistry & Engineering, 10(7), 2355–2367. [Link]
-
Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. [Link]
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Royal Society of Chemistry. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. [Link]
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Royal Society of Chemistry. (2023). Synthesis of DIO. [Link]
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Fiveable. (2025). Hemiacetal Definition. [Link]
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Chemistry LibreTexts. (2019). 19.7: Cyclic Hemiacetals. [Link]
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Wessig, P., & Müller, G. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(8), 1300. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Zhang, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1498357. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Jiang, S., et al. (2022). Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. ResearchGate. [Link]
-
Müller, K. A., et al. (2023). Synthesis of 1,3‐Dioxan‐2‐ones by Photo‐Aerobic Selenium‐π‐Acid Multicatalysis. European Journal of Organic Chemistry, 26(2), e202201180. [Link]
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. [Link]
-
Legnani, L., et al. (2017). Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. Asian Journal of Organic Chemistry, 6(10), 1435-1440. [Link]
- Google Patents. (n.d.). CN103130768B - Preparation method of compound with 1,3-dioxane structure.
-
Chemistry Stack Exchange. (2024). Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane. [Link]
-
Scribd. (2025). Synthesis of 1,3-Propanediol via Aldol Reaction | PDF. [Link]
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
Patsnap Eureka. (2022). A method for producing 1,3-propanediol with methanol/formaldehyde and glucose as co-substrate. [Link]
-
ResearchGate. (n.d.). An Expeditious Method for the Preparation of 2-Hydroxy-1,4-dioxane and Its Use in Reductive Alkylation of Amines | Request PDF. [Link]
-
Domingo, L. R., & Aurell, M. J. (2012). Mechanisms of Formation of Hemiacetals: Intrinsic Reactivity Analysis. The Journal of Physical Chemistry A, 116(29), 7753–7760. [Link]
-
YouTube. (2023). Making 1,3-Dioxolane. [Link]
- Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. The in situ transformation of the co-product formaldehyde in the reversible hydrolysis of 1,3-dixoane to obtain 1,3-propanediol efficiently - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. Synthesis of 1,3‐Dioxan‐2‐ones by Photo‐Aerobic Selenium‐π‐Acid Multicatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Part 1: Chemical Profiling & Hazard Causality
The safe handling and disposal of cyclic acetals and ethers, such as 1,3-Dioxan-2-ol and its derivatives, represent a critical logistical challenge in drug development and chemical synthesis laboratories. As a Class B peroxide-forming chemical, 1,3-Dioxan-2-ol requires strict adherence to self-validating safety protocols to prevent catastrophic detonations during waste consolidation[1][2].
This guide provides an authoritative, step-by-step operational plan for the pre-disposal validation, quenching, and final destruction of 1,3-Dioxan-2-ol, ensuring absolute regulatory compliance and laboratory safety.
To safely dispose of a chemical, one must first understand the mechanistic causality of its hazards. 1,3-Dioxan-2-ol features a six-membered cyclic structure containing two unhindered oxygen atoms. These oxygen atoms carry unshared pairs of electrons, rendering the adjacent carbon-hydrogen (C-H) bonds highly susceptible to radical-mediated autooxidation when exposed to atmospheric oxygen and ultraviolet light[3].
This autooxidation process forms hydroperoxides. Because these peroxides are significantly less volatile than the parent 1,3-Dioxan-2-ol, they concentrate rapidly if the solvent evaporates or is distilled[1]. Once concentrated, these peroxides precipitate into shock-, heat-, and friction-sensitive crystals that can detonate with the force of high explosives.
Table 1: Physicochemical & Disposal Hazard Profile
| Hazard Parameter | Classification / Value | Operational Implication for Disposal |
| Chemical Class | Cyclic Acetal / Ether | High risk of autooxidation; requires inert atmosphere storage prior to disposal. |
| Peroxide Class | Class B Peroxide Former | Must be tested for peroxides every 6 months and immediately prior to disposal. |
| Flammability | Highly Flammable Liquid/Solid | Keep away from ignition sources; ground and bond all receiving waste equipment. |
| Incompatibilities | Strong Oxidizers, Acids | Strict segregation required; do not mix with nitric acid or halogenated waste. |
Part 2: Pre-Disposal Peroxide Validation Protocol
Trust in a safety protocol requires a self-validating system. Before 1,3-Dioxan-2-ol can be transferred to a waste carboy, its peroxide concentration must be empirically validated. Never force open a rusted or stuck cap on a container of a peroxide-forming chemical [4].
Table 2: Peroxide Concentration Action Thresholds
| Concentration | Hazard Level | Required Operational Action |
| < 25 ppm | Low | Cleared for standard laboratory waste segregation[2]. |
| 25 - 100 ppm | Moderate | Do not concentrate. Must be chemically quenched prior to disposal[2]. |
| > 100 ppm | Extreme | STOP. Do not move the container. Contact EHS / Bomb Squad immediately[2]. |
Step-by-Step Validation Methodology
-
Visual Pre-Inspection: Without moving the bottle, inspect the 1,3-Dioxan-2-ol container using a flashlight. Look for crystallization around the cap, discoloration, or liquid stratification (a "whispy" layer at the bottom). If any of these are present, assume the presence of >100 ppm shock-sensitive peroxides and evacuate the immediate area[4].
-
Atmospheric Control: Conduct all testing inside a certified chemical fume hood behind a polycarbonate blast shield. Wear heavy-duty neoprene gloves, a chemical splash apron, and a face shield.
-
Semi-Quantitative Testing: Submerge a commercial semi-quantitative redox dip strip (e.g., KI/starch test strip) into the solvent for 1 second.
-
Read & Record: Wait 15 seconds and compare the color change to the manufacturer's scale. Record the exact ppm value on the hazardous waste log.
Part 3: Operational Disposal & Quenching Plan
If the peroxide test yields a result between 25 ppm and 100 ppm, the 1,3-Dioxan-2-ol must be chemically quenched before it can be legally and safely added to a general waste stream[5].
Step-by-Step Quenching Methodology
-
Reagent Preparation: Prepare a fresh aqueous ferrous sulfate (
) solution. Dissolve 60 g of and 6 mL of concentrated sulfuric acid ( ) in 110 mL of deionized water. The ferrous ions act as reducing agents, converting dangerous hydroperoxides into harmless alcohols[5]. -
Extraction: Transfer the contaminated 1,3-Dioxan-2-ol to a separatory funnel. Slowly add the
solution at a ratio of 10 mL per 100 mL of organic solvent. -
Agitation: Gently swirl the funnel. Do not shake vigorously , as residual concentrated peroxides can detonate under friction. Vent the stopcock frequently to release pressure.
-
Phase Separation: Allow the organic and aqueous layers to separate completely. Drain the aqueous layer into an acidic aqueous waste container.
-
System Validation (Crucial): Retest the organic layer using a fresh peroxide test strip. If the reading is < 25 ppm, the quenching is validated. If > 25 ppm, repeat Steps 2-4.
Step-by-Step Waste Segregation & Final Destruction
-
Segregation: Transfer the validated, peroxide-free (< 25 ppm) 1,3-Dioxan-2-ol into a high-density polyethylene (HDPE) carboy strictly designated for "Non-Halogenated Organic Waste" . Mixing cyclic ethers with halogenated solvents complicates thermal destruction and violates EPA Resource Conservation and Recovery Act (RCRA) guidelines[6].
-
EPA-Compliant Labeling: Affix a hazardous waste tag. Clearly list "1,3-Dioxan-2-ol (100%)", mark the accumulation start date, and check the "Flammable" and "Peroxide Former" hazard boxes.
-
Final Destruction: Transport the waste via a certified hazardous waste vendor. Under 40 CFR Parts 261, 1,3-Dioxan-2-ol must undergo thermal destruction in a chemical incinerator equipped with an afterburner and scrubber system to prevent the release of uncombusted volatile organics into the environment[6].
Part 4: Spill Response and Disposal Decision Tree
The following logical workflow must be memorized by all laboratory personnel handling 1,3-Dioxan-2-ol to ensure rapid, error-free decision-making during disposal operations.
Figure 1: Decision tree and operational workflow for the safe evaluation and disposal of 1,3-Dioxan-2-ol.
References
-
Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: DS Fact Sheet on Managing Peroxide Formers in the Lab Source: NIH Office of Research Services (ORS) URL: [Link]
-
Title: Management of Peroxide-Forming Organic Solvents Source: Berkeley Lab EHS URL: [Link]
-
Title: Information on Peroxide-Forming Compounds Source: Stanford Environmental Health & Safety URL: [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ors.od.nih.gov [ors.od.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 6. spectrumchemical.com [spectrumchemical.com]
Operational Safety Guide: Handling 1,3-Dioxan-2-ol (Glycolaldehyde Dimer)
Executive Summary & Chemical Context
1,3-Dioxan-2-ol (often sourced as its stable solid form, Glycolaldehyde Dimer , CAS: 23147-58-2) presents a unique safety profile that fluctuates based on its physical state.
While the commercial solid dimer is often classified as low-hazard, it exists in a dynamic equilibrium. Upon dissolution in aqueous or organic media, it reverts to the monomeric glycolaldehyde and 1,3-dioxan-2-ol forms. This generates reactive aldehyde species capable of protein cross-linking and sensitization.
Crucial Safety Directive: Do not treat this substance solely based on the solid-state SDS. You must adopt a "Reactive Intermediate" safety posture once the compound is solvated.
Hazard Profiling & Risk Assessment
| Hazard Category | GHS Classification (Conservative) | Operational Implication |
| Physical State | Solid (Dimer) | Dust management is critical during weighing; vapor management is critical during reaction. |
| Health (Acute) | H315 / H319 (Skin/Eye Irritant) | The monomeric aldehyde form is a mucous membrane irritant. |
| Sensitization | H317 (Potential Skin Sensitizer) | Aldehydes are known haptens. Long-term low-level exposure can induce allergic dermatitis. |
| Reactivity | H227 (Combustible Liquid - Monomer) | In solution, flash points drop significantly depending on the solvent (e.g., THF, DCM). |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just acute burns, but chronic sensitization.
A. Hand Protection (Glove Selection)
Rationale: 1,3-Dioxan-2-ol is hydrophilic but often handled in organic solvents to drive reactions.
| Task | Primary Glove Material | Thickness | Breakthrough Time | Protocol |
| Weighing (Solid) | Nitrile | 0.11 mm (Standard) | >480 min (Solid) | Single layer. Discard if dusty.[1][2] |
| Synthesis (Aqueous) | Nitrile (Extended Cuff) | 0.14 mm | >240 min | Double-glove recommended to prevent micro-exposure. |
| Synthesis (Organic) | Laminate (Silver Shield) or High-Grade Butyl | 0.70 mm | >480 min | Mandatory if using DCM or THF as carrier solvents. Standard nitrile degrades rapidly in these. |
B. Respiratory & Eye Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (Indirect Vented) are required. Safety glasses are insufficient due to the risk of aldehyde solution splashing, which can cause corneal clouding.
-
Respiratory:
-
Solid Handling: Use a P95/P100 particulate respirator if handling >10g outside a fume hood.
-
Solution Handling: All operations must occur in a certified fume hood. If hood failure occurs, use a Full-Face Respirator with ABEK (Organic Vapor/Acid Gas) cartridges.
-
C. Body Protection[1][3][4][6][7][8][9]
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Synthetic blends (polyester) should be avoided due to flammability risks with organic solvents.
-
Footwear: Closed-toe, non-perforated leather or chemically resistant synthetic shoes.
Operational Workflow: Step-by-Step
Phase 1: Preparation & Weighing
-
Equilibrium Check: Remove the container from 2-8°C storage. Allow it to warm to room temperature inside a desiccator to prevent condensation (water catalyzes the monomerization).
-
Static Control: The dimer is a crystalline powder prone to static. Use an antistatic gun or polonium strip if weighing <10 mg.
-
Transfer: Weigh inside a fume hood. If the balance is outside, transfer the solid into a tared vial, cap immediately, and then weigh.
Phase 2: Solvation & Reaction
-
Solvent Addition: Add solvent slowly.
-
Note: In water, the ring opens to glycolaldehyde. In anhydrous THF, the cyclic 1,3-dioxan-2-ol form is favored.
-
-
Inert Atmosphere: If using the monomer for cross-linking, blanket with Nitrogen or Argon. Oxygen can oxidize the aldehyde to glycolic acid, altering stoichiometry.
-
Temperature Control: Do not heat >60°C without a reflux condenser, as the monomer becomes volatile.
Phase 3: Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water), then wipe up. Place in a sealed bag.
-
Solution Spill: Cover with vermiculite or activated charcoal pads. Do not use standard paper towels if the solvent is flammable.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision-making process for PPE selection based on the chemical's state.
Caption: PPE selection logic based on the physical state and solvent carrier of 1,3-Dioxan-2-ol.
Disposal & Deactivation
Never dispose of aldehyde-generating compounds down the drain.
-
Quenching (Small Scale < 5g):
-
Treat the waste solution with an excess of aqueous Sodium Bisulfite (NaHSO₃) . This forms a stable bisulfite adduct with the aldehyde/hemiacetal, significantly reducing volatility and reactivity.
-
Allow to stand for 30 minutes.
-
-
Waste Segregation:
-
Label: "Non-Halogenated Organic Waste - Contains Aldehydes."
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers as aldehydes can oxidize to acids and corrode metal over time.
-
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 294864, 1,3-Dioxan-2-ol. Retrieved from [Link]
-
Carl Roth. (2023).[3][4] Safety Data Sheet: Glycolaldehyde dimer. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
